6-Acetyl-2(3H)-benzoxazolone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNAXVXLAHDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203399 | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-09-2 | |
| Record name | 6-Acetyl-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Acetyl-2(3H)-benzoxazolone chemical properties and structure
An In-depth Technical Guide on 6-Acetyl-2(3H)-benzoxazolone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chemical intermediate belonging to the benzoxazolone class of heterocyclic compounds. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound. Detailed experimental protocols, spectral data, and visualizations are included to support researchers and scientists in their work with this compound.
Chemical Properties and Identifiers
This compound is a solid compound with the molecular formula C₉H₇NO₃.[2][3][4] It is also known by several synonyms, including 6-Acetyl-2-benzoxazolone and 6-Acetylbenzo[d]oxazol-2(3H)-one.[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 54903-09-2 | [1][2][4][5][6] |
| Molecular Formula | C₉H₇NO₃ | [2][3][4] |
| Molecular Weight | 177.16 g/mol | [1][4] |
| Monoisotopic Mass | 177.04259 Da | [1][3] |
| InChI Key | QXBNAXVXLAHDTE-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [3] |
| Appearance | Reported as a solid with 95% purity. | [2] |
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[4]
Chemical Structure
The structure of this compound consists of a bicyclic benzoxazolone core, which is a fusion of a benzene ring and an oxazolidin-2-one ring. An acetyl group is substituted at the 6-position of the benzene ring.
Caption: Chemical structure of this compound.
Synthesis
The most common and regioselective method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1][7] This electrophilic aromatic substitution reaction consistently places the acetyl group at the 6-position of the benzoxazolone ring.[1][7]
Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on a reported method with a 77% yield.[1]
Materials:
-
2(3H)-Benzoxazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Water
Procedure:
-
Catalyst Complex Formation: In a reaction vessel, prepare the AlCl₃-DMF complex.
-
Reaction Setup: Dissolve 2(3H)-benzoxazolone in the AlCl₃-DMF complex.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining impurities.
-
Drying: Dry the purified this compound product.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of this compound.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| N-H (Lactam) | Stretch | 3100 - 3300 |
| C=O (Lactam) | Stretch | 1760 - 1780 |
| C=O (Acetyl) | Stretch | ~1680 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Data is based on expected values for the functional groups present.[1]
Table 4: Mass Spectrometry Data
| Ion/Adduct | Calculated m/z |
| [M]⁺ | 177.04204 |
| [M+H]⁺ | 178.04987 |
| [M+Na]⁺ | 200.03181 |
Data sourced from PubChemLite and other literature.[1][3]
Biological Significance and Applications
The 2(3H)-benzoxazolone core is a versatile scaffold that has led to the development of compounds with a wide spectrum of pharmacological activities.[1]
Caption: Biological activities associated with the this compound scaffold.
Derivatives of this compound have been investigated for several therapeutic applications:
-
Anti-inflammatory and Analgesic Properties: The structural backbone has been a template for developing new anti-inflammatory and pain-relieving agents.[1] In vivo studies, such as the carrageenan-induced paw edema test in rodents, have demonstrated the anti-inflammatory potential of 6-acyl-2(3H)-benzoxazolone derivatives.[1]
-
Antimicrobial Activity: Various synthesized 6-acyl-3-(substituted)-2(3H)-benzoxazolones have shown promising antibacterial and antifungal activities.[1]
-
Anticancer Research: Chalcones derived from this compound have been synthesized and evaluated for their cytotoxic effects against several human tumor cell lines.[7]
Conclusion
This compound is a valuable building block in medicinal chemistry and drug discovery. Its straightforward and regioselective synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of significant interest for further research and development. This guide provides foundational technical information to aid researchers in harnessing the potential of this versatile chemical scaffold.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. This compound [allbiopharm.com]
- 3. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97%(54903-09-2) 1H NMR spectrum [chemicalbook.com]
IUPAC name and CAS number for 6-Acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzoxazolone, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, synthesis protocols, and its role as a scaffold for derivatives with therapeutic potential, particularly in oncology and anti-inflammatory research.
Chemical Identity and Properties
IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | White to pale cream or pale brown crystals/powder | [1] |
| Melting Point | 231.0-240.0 °C | [1] |
| Purity (by HPLC) | ≥96.0% | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzoxazolone ring, predominantly at the 6-position.[3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard method for the synthesis of this compound.
Materials:
-
2(3H)-benzoxazolone
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dimethylformamide (DMF)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the cooled suspension via the addition funnel over a period of 10 minutes.
-
Following the addition of acetyl chloride, add a solution of 2(3H)-benzoxazolone (1.0 equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C. The rate of addition should be controlled to prevent excessive boiling.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 15 minutes at room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 25 g) and concentrated HCl (15 mL) with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of methylene chloride (20 mL).
-
Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization. A reported yield for a similar procedure using an AlCl₃-DMF complex is 77%.[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role as a Scaffold for Biologically Active Derivatives
This compound is a versatile intermediate for the synthesis of more complex molecules, including chalcones, which have demonstrated a range of biological activities.[3]
Derivatization and Biological Activities
Caption: this compound as a scaffold for derivatives.
Biological Activities of Derivatives
Derivatives of this compound have been investigated for several therapeutic applications.
Anticancer Activity
Chalcones derived from this compound have shown cytotoxic effects against various human tumor cell lines.[3] The mechanisms of action for some of these derivatives include the inhibition of key enzymes in cancer cell signaling pathways.
-
PI3Kα Inhibition: Phosphatidylinositol 3-kinase (PI3K) is a crucial enzyme in cell growth and survival. Some derivatives have been identified as inhibitors of the PI3Kα isoform.
-
Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase isoenzymes I and II.
Simplified PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by derivatives.
Anti-inflammatory and Analgesic Properties
The 6-acyl-2(3H)-benzoxazolone scaffold is associated with anti-inflammatory and analgesic effects.[3] The anti-inflammatory potential of these derivatives has been evaluated using preclinical models such as the carrageenan-induced paw edema test in rodents.[3]
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., BV-173, K-562)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carbonic Anhydrase Inhibition Assay
This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA).
Materials:
-
Carbonic anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DMSO or acetonitrile to dissolve compounds and substrate
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA enzyme solution.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6J mice)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compounds and a reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
Procedure:
-
Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar tissue of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Conclusion
This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for the development of novel therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of this chemical scaffold in drug discovery and development.
References
The Multifaceted Biological Activities of 6-Acetyl-2(3H)-benzoxazolone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(3H)-benzoxazolone core is a "privileged scaffold" in medicinal chemistry, known for its ability to mimic phenolic and catechol moieties with enhanced metabolic stability.[1] This versatile heterocyclic system has been extensively explored, leading to the development of compounds with a broad spectrum of pharmacological activities. Among its derivatives, 6-Acetyl-2(3H)-benzoxazolone serves as a crucial synthetic intermediate for a variety of biologically active molecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support further research and drug development endeavors.
Synthetic Pathways of this compound Derivatives
This compound is a key starting material for the synthesis of various derivatives, primarily through Claisen-Schmidt condensation to form chalcones and subsequent Mannich reactions to produce Mannich bases.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (this compound) and an aromatic aldehyde. This reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone, or chalcone.[2]
Caption: Synthetic pathway for chalcone derivatives via Claisen-Schmidt condensation.
Synthesis of Mannich Base Derivatives
Mannich bases are synthesized through the aminomethylation of an acidic proton located on a substrate, in this case, the chalcone derivatives of this compound. The reaction involves an amine, formaldehyde, and the chalcone.
Caption: General reaction scheme for the synthesis of Mannich base derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.
Cytotoxic Activity
Numerous studies have reported the cytotoxic effects of chalcone and Mannich base derivatives of this compound against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.[3]
Table 1: Cytotoxicity of this compound Derivatives (IC50 values in µM)
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | Chalcone | BV-173 (pre-B-cell leukemia) | 2.5 | [3] |
| 2 | Mannich Base | BV-173 (pre-B-cell leukemia) | 1.8 | [3] |
| 3 | Mannich Base | K-562 (chronic myeloid leukemia) | >10 | [3] |
| 4 | Chalcone | MCF-7 (breast cancer) | 12 | [4] |
| 5 | Chalcone | Hep-G2 (liver cancer) | 17.9 | [4] |
Antimicrobial Activity
Derivatives of 2(3H)-benzoxazolone have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of 2(3H)-benzoxazolone Derivatives (MIC values in µg/mL)
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 6 | 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 | [5] |
| 7 | 6-benzoyl-2(3H)-benzothiazolone Mannich Base | Candida albicans | 256 | [6] |
| 8 | 6-benzoyl-2(3H)-benzothiazolone Mannich Base | Mycobacterium tuberculosis H37RV | 64 | [6] |
| 9 | 2(3H)-Benzoxazolone derivative | Escherichia coli | 8 - 512 | [7] |
| 10 | 2(3H)-Benzoxazolone derivative | Staphylococcus aureus | 8 - 512 | [7] |
Carbonic Anhydrase Inhibition
Chalcone derivatives of this compound have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[1]
Table 3: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones
| Compound | Aryl Substituent | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 11 | 4-(trifluoromethyl)phenyl | 12.3 ± 1.2 | 8.6 ± 1.9 | [8] |
| 12 | Unsubstituted Phenyl | 154.0 ± 9.3 | 41.0 ± 5.5 | [8] |
| AZA | Acetazolamide (Standard) | 84.4 ± 8.4 | 59.2 ± 4.8 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[9]
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Use rats or mice, divided into control, standard, and test groups.
-
Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[10]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Apoptosis Detection: DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells with a lysis buffer (e.g., Triton X-100 based).
-
DNA Extraction: Extract the DNA using phenol/chloroform/isoamyl alcohol.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
RNase and Proteinase K Treatment: Treat the DNA with RNase and then with proteinase K to remove RNA and protein contamination.
-
Gel Electrophoresis: Run the DNA samples on an agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualization: Visualize the DNA fragments under UV light. A "ladder" pattern indicates apoptosis.
Caption: Experimental workflow for the detection of apoptotic DNA fragmentation.
Signaling Pathways
Apoptosis Induction
The cytotoxic effects of many this compound derivatives are mediated through the induction of apoptosis, a programmed cell death pathway. A key event in apoptosis is the activation of caspases, which are proteases that cleave various cellular substrates, ultimately leading to DNA fragmentation and cell death.
Caption: A simplified diagram of the apoptotic pathway induced by benzoxazolone derivatives.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing access to a diverse range of derivatives with significant biological activities. The chalcone and Mannich base derivatives, in particular, have demonstrated promising cytotoxic, antimicrobial, and enzyme inhibitory properties. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration of this important class of compounds and their potential therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is crucial for the development of novel and effective therapeutic agents.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
6-Acetyl-2(3H)-benzoxazolone as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, serving as versatile templates for the discovery of new drugs. The 2(3H)-benzoxazolone core is recognized as one such scaffold, owing to its ability to mimic phenol or catechol moieties in a more metabolically stable form. Within this class, 6-acetyl-2(3H)-benzoxazolone has emerged as a particularly valuable starting material for the synthesis of a diverse array of biologically active compounds. Its amenability to chemical modification, particularly at the acetyl group, allows for the generation of extensive compound libraries for screening against various therapeutic targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold.
Synthesis and Derivatization
The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is highly regioselective, consistently yielding the 6-acyl derivative.
A key derivatization strategy for this compound is the Claisen-Schmidt condensation, which is used to synthesize chalcones. This reaction involves the base-catalyzed condensation of the acetyl group of this compound with various aromatic aldehydes. These chalcone derivatives have shown a wide range of pharmacological activities.
Caption: Synthetic pathway to this compound and its chalcone derivatives.
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Chalcone derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. One of the key mechanisms of action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Chalcone Derivatives | HCT116 (Colon Cancer) | 15 - 19 | [2] |
| Mannich Bases of Chalcones | BV-173 (Leukemia) | Low micromolar | [3] |
| Mannich Bases of Chalcones | K-562 (Leukemia) | Higher than BV-173 | [3] |
| N-substituted derivatives | MCF-7 (Breast Cancer) | 50 - 100 | [4] |
Antimicrobial Activity
Various derivatives of this compound have been evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Amide Derivatives | Staphylococcus aureus | 8 - 512 | [5] |
| Amide Derivatives | Enterococcus faecalis | 8 - 512 | [5] |
| Amide Derivatives | Escherichia coli | 8 - 512 | [5] |
| Amide Derivatives | Pseudomonas aeruginosa | 8 - 512 | [5] |
| Amide Derivatives | Candida albicans | 128 | [5] |
| Thiazole Derivatives | Micrococcus luteus | 31.25 | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been demonstrated in preclinical models. A common in vivo assay is the carrageenan-induced paw edema test in rodents. In vitro assays often measure the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound Type | Assay | Activity | Reference |
| Benzoxazolone Derivatives | IL-6 Inhibition (IC50) | 5.09 - 10.14 µM | [7] |
| 1,3,4-Thiadiazole Derivatives | TNF-α Inhibition | 51.44% | [8] |
| Acetic and Propanoic Acid Derivatives | Carrageenan-induced paw edema | Significant inhibition | [9] |
Experimental Protocols
Synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones (Chalcones) via Claisen-Schmidt Condensation
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol.
-
While stirring at room temperature, add a solution of NaOH or KOH dropwise.
-
Continue stirring the reaction mixture at room temperature for a period ranging from 4 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the purified chalcone derivative using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Anticancer Activity Assessment: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Vehicle (e.g., saline or a suitable solvent)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of one hind paw to induce inflammation.[13]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization, particularly into chalcones, have enabled the development of a wide range of compounds with potent biological activities. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of these derivatives highlight the significant therapeutic potential of this privileged core structure. Further exploration and optimization of compounds based on the this compound scaffold are warranted to develop novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this promising class of compounds.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. inotiv.com [inotiv.com]
The Multifaceted Mechanisms of Action of 6-Acetyl-2(3H)-benzoxazolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-acetyl-2(3H)-benzoxazolone core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action, supported by quantitative data and detailed experimental protocols, for the key biological effects of these compounds, including antimicrobial, anti-inflammatory, anticonvulsant, cytotoxic, and carbonic anhydrase inhibitory activities.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] The primary mechanism underlying the antibacterial effect is believed to be the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4] By binding to this enzyme, the compounds can interfere with its function of introducing negative supercoils into the bacterial DNA, leading to a disruption of DNA replication and, ultimately, bacterial cell death.[5][6]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazolinoalkyl-2(3H)-benzoxazolones | Staphylococcus aureus | 8.4 | [1] |
| Thiazolinoalkyl-2(3H)-benzoxazolones | Bacillus subtilis | 4.2 | [1] |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [1] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Escherichia coli | 8 - 512 | [7] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Pseudomonas aeruginosa | 8 - 512 | [7] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Staphylococcus aureus | 8 - 512 | [7] |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides/propionamides | Enterococcus faecalis | 8 - 512 | [7] |
| Thiazolinoalkyl-2(3H)-benzoxazolones | Candida albicans | 67.5 | [1] |
| Thiazolinoalkyl-2(3H)-benzoxazolones | Candida parapsilosis | 67.5 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values are typically determined using the broth microdilution method.[8][9]
-
Preparation of Reagents: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The this compound derivatives are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of concentrations.[10]
-
Inoculation: The microtiter plates containing the serial dilutions of the compounds are inoculated with the standardized bacterial suspension.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Logical Relationship: DNA Gyrase Inhibition
Anti-inflammatory Activity: Modulation of the TLR4/MD-2 Signaling Pathway
Certain derivatives of this compound exhibit significant anti-inflammatory properties. The proposed mechanism of action involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the innate immune response and inflammation. Specifically, these compounds may interact with myeloid differentiation protein 2 (MD-2), an accessory protein that is crucial for the TLR4-mediated recognition of lipopolysaccharide (LPS) and subsequent activation of downstream inflammatory signaling cascades.[13] By interfering with the TLR4/MD-2 complex, these derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This widely used in vivo model is employed to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of animals, usually via oral or intraperitoneal routes.
-
Induction of Inflammation: A short time after compound administration, a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection indicates the extent of edema.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle control group.
Signaling Pathway: TLR4/MD-2 Inhibition
Anticonvulsant Activity: Modulation of Sigma-1 Receptors
Several this compound derivatives have shown potent anticonvulsant effects in preclinical models. A key mechanism implicated in this activity is the modulation of the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating neuronal excitability.[16][17] These derivatives can act as ligands for the sigma-1 receptor, and their binding can influence the balance between excitatory and inhibitory neurotransmission, thereby raising the seizure threshold.[18][19]
Quantitative Data: Anticonvulsant Efficacy (ED50)
The anticonvulsant potency is often expressed as the median effective dose (ED50), the dose of a drug that is effective in 50% of the animals tested.
| Compound Type | Test Model | ED50 (mg/kg) | Reference |
| 1-Phenylcyclohexylamine analogues | MES (mice) | 5 - 41 | [20] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[21][22]
-
Animal Model: Mice or rats are commonly used.
-
Compound Administration: The test compounds are administered intraperitoneally or orally at various doses.
-
Induction of Seizures: A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[20][22]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a sign of protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Signaling Pathway: Sigma-1 Receptor Modulation
Cytotoxic Activity: Induction of Apoptosis
Chalcone derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is the induction of apoptosis, or programmed cell death. These compounds can trigger the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[23][24][25] This leads to the systematic dismantling of the cancer cell.[26]
Quantitative Data: Cytotoxicity (IC50)
The cytotoxic potential is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | Not Specified | Varies | [27] |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of compounds.[28][29][30]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the MTT into a purple formazan product.[31]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Signaling Pathway: Caspase-Mediated Apoptosis
Carbonic Anhydrase Inhibition
Chalcone derivatives of this compound have been identified as inhibitors of carbonic anhydrases (CAs), particularly the human isoforms hCA I and hCA II. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma and epilepsy.
Quantitative Data: Carbonic Anhydrase Inhibition (IC50 and Ki)
The inhibitory activity against carbonic anhydrase is expressed as IC50 and the inhibition constant (Ki).
| Compound | Isoenzyme | IC50 (µM) | Ki (µM) | Reference |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | 29.74 - 69.57 | 28.37 - 70.58 | [27][32] |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | 18.14 - 48.46 | 10.85 - 37.96 | [27][32] |
| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA I | - | 0.0123 - 0.154 | [33] |
| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA II | - | 0.0086 - 0.041 | [33] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against CA is determined using an in vitro colorimetric assay.[34][35][36][37]
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) are used. A suitable substrate, such as p-nitrophenyl acetate (p-NPA), is prepared.[34]
-
Assay Procedure: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, a colored product.
-
Spectrophotometric Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 and Ki values are determined.[38]
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. childrenshospital.org [childrenshospital.org]
- 14. youtube.com [youtube.com]
- 15. pnas.org [pnas.org]
- 16. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma-1 receptor and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The sigma‐1 receptor‐TAMM41 axis modulates neuroinflammation and attenuates memory impairment during the latent period of epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. ovid.com [ovid.com]
- 26. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]
- 27. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. atcc.org [atcc.org]
- 31. broadpharm.com [broadpharm.com]
- 32. researchgate.net [researchgate.net]
- 33. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 34. benchchem.com [benchchem.com]
- 35. assaygenie.com [assaygenie.com]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. researchgate.net [researchgate.net]
- 38. Carbonic Anhydrase Activity Assay [protocols.io]
A Technical Guide to the Spectroscopic Data of 6-Acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 6-Acetyl-2(3H)-benzoxazolone, a key intermediate in medicinal chemistry. The document details its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended to support research and development activities involving this compound and its derivatives.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables provide a comprehensive spectral fingerprint of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | Data not available in search results | Aromatic Protons |
| Data not available in search results | Data not available in search results | N-H Proton |
| Data not available in search results | Data not available in search results | Acetyl Protons (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Carbonyl Carbon (Lactam) |
| Data not available in search results | Carbonyl Carbon (Acetyl) |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | Methyl Carbon (Acetyl) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3300 | N-H Stretch (Lactam) |
| ~1760 | C=O Stretch (Lactam) |
| ~1680 | C=O Stretch (Acetyl) |
| >3000 | Aromatic C-H Stretch |
| 1450 - 1600 | Aromatic C=C Stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 177.04259 | [M]⁺ (Monoisotopic Mass) |
| 178.04987 | [M+H]⁺ |
| 200.03181 | [M+Na]⁺ |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound are performed using standard organic chemistry techniques.
Synthesis of this compound via Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1] This reaction is regioselective, yielding the 6-substituted product.[2]
Reagents and Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (or another suitable anhydrous solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.[3]
-
A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension with stirring.[3]
-
Following the addition of acetyl chloride, a solution of 2(3H)-benzoxazolone in methylene chloride is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.[3]
-
After the reaction is complete, the mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.[3]
-
The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[3]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
Standard procedures are followed for the acquisition of spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectral data are acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI) being common for determining the molecular weight and fragmentation pattern.[6]
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for the synthesis and characterization of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for synthesis and analysis.
Biological Context and Signaling Pathways
The 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[7] Derivatives of this core structure have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][8]
While specific signaling pathways for this compound are not extensively detailed in the available literature, its derivatives are known to interact with various biological targets. For instance, some benzoxazolone derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival.[8] The general mechanism involves the disruption of downstream signaling pathways essential for tumor progression.
Further research on this compound and its analogues may elucidate specific molecular targets and signaling pathways, paving the way for the development of novel therapeutic agents.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. websites.umich.edu [websites.umich.edu]
- 4. scienceopen.com [scienceopen.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 7. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Solubility and stability of 6-Acetyl-2(3H)-benzoxazolone in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Acetyl-2(3H)-benzoxazolone, a key intermediate in the synthesis of various biologically active compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this document outlines the predicted physicochemical properties based on the behavior of its core chemical moieties and details standardized experimental protocols to determine these critical parameters.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[2] |
| Molecular Weight | 177.16 g/mol | PubChem[2] |
| IUPAC Name | 6-acetyl-3H-1,3-benzoxazol-2-one | PubChem[2] |
| CAS Number | 54903-09-2 | PubChem[2] |
| Predicted XLogP3 | 1.1 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and delivery. The benzoxazolone nucleus is considered a valuable scaffold in drug design due to its favorable physicochemical profile, including both lipophilic and hydrophilic fragments.[3][4] The solubility of this compound is expected to be influenced by the interplay between the relatively polar benzoxazolone core and the acetyl substituent.
Predicted Solubility:
Based on its structure, this compound is anticipated to have low solubility in water and higher solubility in organic solvents. The presence of the acetyl group may slightly increase its polarity compared to the unsubstituted benzoxazolone. The solubility of benzoxazolone derivatives has been shown to be pH-dependent, particularly for those with acidic or basic functional groups.[5]
Table of Predicted Solubility in Common Solvents:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic benzoxazole ring is expected to limit aqueous solubility. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Dichloromethane | Soluble | Non-polar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Polar aprotic solvent with strong solvating power. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Polar aprotic solvent. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.
-
Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.
Stability Profile
Understanding the chemical stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are typically performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9][10]
Predicted Stability:
The benzoxazolone ring is a stable aromatic system.[5] However, the lactam and acetyl functionalities may be susceptible to degradation under certain conditions.
-
Hydrolytic Stability: The lactam ring in the benzoxazolone core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the electron-rich aromatic ring.
-
Photostability: Aromatic compounds can be sensitive to light, potentially leading to photodegradation.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but degradation may occur at elevated temperatures.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N to 1 N) and heat if necessary (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N to 1 N) at room temperature or with gentle heating.
-
Oxidation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method. A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products.
-
Establish the degradation pathway of the molecule.
-
The following Graphviz diagram illustrates a typical workflow for forced degradation studies.
Analytical Methods for Quantification
Accurate and precise quantification of this compound is essential for both solubility and stability studies. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the quantification of small molecules in pharmaceutical analysis due to its high sensitivity, specificity, and resolving power.[11][12][13]
-
Mode: Reversed-phase HPLC is typically suitable for compounds of this polarity.
-
Stationary Phase: A C18 column is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound.
UV-Vis Spectroscopy:
UV-Vis spectroscopy is a simpler and faster technique that can be used for the quantification of pure samples or in simple matrices where there are no interfering substances.[11]
-
Procedure: A calibration curve is constructed by measuring the absorbance of standard solutions of this compound at its λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Other Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for quantification, often after derivatization to increase volatility.[13]
-
Immunoassays: While not commonly developed for intermediate compounds, immunoassays can be highly sensitive and specific methods for quantification.[14]
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided general protocols and predicted properties serve as a valuable resource for researchers in the field of drug discovery and development. The experimental determination of these parameters is essential for the successful formulation and advancement of any new chemical entity.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijrpp.com [ijrpp.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Deep Dive into the Pharmacophore of 6-Acetyl-2(3H)-benzoxazolone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-Acetyl-2(3H)-benzoxazolone core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive exploration of its pharmacophoric features, detailing its synthesis, biological activities, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
The this compound Core: Synthesis and Chemical Properties
The primary and most established method for synthesizing this compound is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction is highly regioselective, consistently yielding the 6-acyl derivative. The acetyl group at the C-6 position is a critical chemical feature, serving as a key precursor for the synthesis of a diverse array of more complex molecules.[1]
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
A common procedure for the Friedel-Crafts acylation of 2(3H)-benzoxazolone is as follows:
-
Catalyst Complex Formation: Aluminum chloride (AlCl₃) is used as a catalyst, often in the presence of dimethylformamide (DMF) to form an AlCl₃-DMF complex.
-
Reaction Mixture: 2(3H)-benzoxazolone is dissolved in a suitable solvent and reacted with an acylating agent, such as acetyl chloride.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, for example, 30 hours.
-
Work-up: The reaction mixture is then poured into crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved through recrystallization to yield the final this compound product.[2]
This synthetic route offers good yields and high purity of the desired product. The resulting 6-acetyl group provides a reactive handle for further chemical modifications, such as the Claisen-Schmidt condensation with various aldehydes to produce chalcones, or reactions to introduce different substituents at the 3-position of the benzoxazolone ring.[1][3]
Biological Activities and Pharmacological Profile
Derivatives of the this compound core have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, cytotoxic, and antimicrobial effects.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of this compound derivatives are among their most well-documented activities. These compounds have shown potent inhibition of inflammation in preclinical models.[1] A key mechanism underlying this effect is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, such as PGE2, which are key mediators of inflammation and pain.[1]
Caption: Proposed mechanism of anticonvulsant action via GABA modulation.
Quantitative Anticonvulsant Activity Data
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| 2(3H)-benzoxazolone derivative | MES-induced seizures (mice) | 8.7 | [1] |
| 2(3H)-benzoxazolone derivative | MES-induced seizures (mice) | 7.6 | [1] |
| Benzoxazole derivative (5f) | MES-induced seizures (mice) | 22.0 | [4] |
Cytotoxic Activity
Chalcone derivatives synthesized from this compound have exhibited significant cytotoxic activity against various cancer cell lines. [3]The mechanism of this cytotoxicity often involves the induction of apoptosis through both intrinsic and extrinsic pathways, which are characterized by the activation of caspases and the generation of reactive oxygen species (ROS).
Experimental Workflow: Evaluation of Cytotoxicity
Caption: Workflow for assessing the cytotoxic activity of chalcone derivatives.
Quantitative Cytotoxicity and Enzyme Inhibition Data
| Compound Class | Cell Line / Enzyme | IC50 / CC50 / Ki | Reference |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | IC50: 29.74–69.57 µM | [2] |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | Ki: 28.37 ± 6.63–70.58 ± 6.67 µM | [2] |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | IC50: 18.14 – 48.46 µM | [2] |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | Ki: 10.85 ± 2.14 – 37.96 ± 2.36 µM | [2] |
| Indole-chalcone derivatives | Various cancer cell lines | IC50: 3–782 nM | [5] |
| Chalcone-coumarin hybrids | HEPG2, K562 | IC50: 0.65–2.02 μM | [5] |
Conclusion and Future Directions
The this compound core represents a "privileged scaffold" in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. [6][7][8][9]Its derivatives have demonstrated a wide array of biological activities, with promising potential in the fields of inflammation, neurology, and oncology. The synthetic accessibility of this core, coupled with the ability to readily introduce chemical diversity, makes it an attractive starting point for drug discovery programs.
Future research in this area should focus on elucidating the structure-activity relationships for the various biological targets to design more potent and selective inhibitors. Further investigation into the mechanisms of action, particularly for the anticonvulsant and cytotoxic effects, will be crucial for the rational design of next-generation therapeutics based on the this compound scaffold. The development of derivatives with improved pharmacokinetic and safety profiles will also be essential for their successful translation into clinical candidates.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 6-Acetyl-2(3H)-benzoxazolone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets for analogs of 6-Acetyl-2(3H)-benzoxazolone. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Overview of Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a range of biological activities, indicating their potential as therapeutic agents. Key areas of interest include anticancer, anti-inflammatory, and enzyme inhibitory applications. The versatility of this chemical structure allows for modifications that can modulate its interaction with various biological targets.
Key Therapeutic Targets and Quantitative Data
The primary therapeutic targets identified for this compound analogs include carbonic anhydrases, protein kinases involved in cell proliferation, and components of the inflammatory signaling cascade.
Carbonic Anhydrase (CA) Inhibition
Several chalcone derivatives of this compound have been shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[3]
Table 1: Carbonic Anhydrase Inhibitory Activity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogs [1][2]
| Compound | Ar-group | hCA I IC50 (µM) | hCA I Ki (µM) | hCA II IC50 (µM) | hCA II Ki (µM) |
| 1 | phenyl | 45.42 | 44.21 ± 5.31 | 37.38 | 28.31 ± 3.42 |
| 2 | 4-methylphenyl | 69.57 | 70.58 ± 6.67 | 48.46 | 37.96 ± 2.36 |
| 3 | 4-methoxyphenyl | 33.71 | 31.65 ± 4.18 | 29.85 | 21.15 ± 2.89 |
| 4 | 4-trifluoromethylphenyl | 29.74 | 28.37 ± 6.63 | 18.14 | 10.85 ± 2.14 |
| 5 | 3-hydroxyphenyl | 41.23 | 39.54 ± 4.87 | 33.17 | 25.43 ± 3.11 |
| 6 | 4-isopropylphenyl | 55.89 | 53.12 ± 6.12 | 41.29 | 32.87 ± 3.98 |
| 7 | 4-dimethylaminophenyl | 38.15 | 36.43 ± 4.25 | 30.98 | 22.76 ± 2.94 |
| 8 | 4-benzyloxyphenyl | 31.56 | 30.11 ± 3.88 | 24.67 | 18.23 ± 2.55 |
| AZA * | - | 16.58 | - | 8.37 | - |
*Acetazolamide (AZA) was used as a reference compound.[4]
Further studies have explored Mannich bases of these chalcones, revealing potent inhibition in the nanomolar range.[5]
Table 2: Carbonic Anhydrase Inhibitory Activity of 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones [5]
| Compound | Amine Moiety | hCA I Ki (nM) | hCA II Ki (nM) |
| 1 | - | 154.0 ± 9.3 | 41.0 ± 5.5 |
| 1a | Morpholine | 28.7 ± 4.5 | 11.2 ± 2.1 |
| 1b | 4-Methylpiperazine | 33.1 ± 3.1 | 14.5 ± 2.8 |
| 1c | Piperidine | 18.4 ± 2.2 | 9.3 ± 1.5 |
| 1d | Pyrrolidine | 12.3 ± 1.2 | 8.6 ± 1.9 |
| 1e | N,N-Dimethylamine | 45.6 ± 5.8 | 19.8 ± 3.2 |
| 1f | N,N-Diethylamine | 22.9 ± 2.9 | 10.1 ± 2.0 |
| 1g | N,N-Diisopropylamine | 15.7 ± 1.8 | 9.8 ± 1.7 |
| AZA * | - | 84.4 ± 8.4 | 59.2 ± 4.8 |
*Acetazolamide (AZA) was used as a reference compound.[5]
Anticancer Activity and Associated Targets
Chalcone derivatives of this compound have been identified as potential inhibitors of the PI3Kα kinase domain.[6] This enzyme is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[7][8] Molecular docking studies have shown that the 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone scaffold can form hydrogen bonds with key residues in the PI3Kα active site.[6] Biological evaluation has confirmed that these compounds can inhibit PI3Kα activity and induce apoptosis in cancer cells.[6]
These analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1][9]
Table 3: Cytotoxicity of a this compound Analog
| Cell Line | Compound | Activity | Concentration | Incubation Time |
| MDA-MB-231 | 5-chloro-2(3H)-benzoxazolone with piperidine substituent | Maximum activity in reducing cell viability | 50 µM | 72 hours |
The induction of apoptosis is a key mechanism of action, with treated cells showing increased immunoreactivity for caspase-3 and cytochrome-c.[10]
Anti-inflammatory Activity and Associated Targets
Benzoxazolone derivatives have been shown to possess anti-inflammatory properties by targeting Myeloid Differentiation Protein 2 (MD2).[11] MD2 is a co-receptor for Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response.[11][12] Inhibition of MD2 can therefore block the TLR4 signaling pathway and reduce the production of pro-inflammatory cytokines like IL-6.[11]
Table 4: Anti-inflammatory Activity of Benzoxazolone Derivatives as MD2 Inhibitors [11]
| Compound | IL-6 Inhibition IC50 (µM) |
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
The most active compound, 3g, was found to bind directly to MD2 with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol/L.[11]
The anti-inflammatory effects of some 6-acyl-2(3H)-benzoxazolone derivatives are also attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[13] This is supported by the observation that these compounds can reduce prostaglandin E2 (PGE2) levels in inflammatory exudates.[13]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[3]
-
Materials: 96-well microplate, microplate reader, purified carbonic anhydrase, p-nitrophenyl acetate (substrate), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the test compound solution, and the carbonic anhydrase enzyme solution.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
-
Measure the absorbance at 400-405 nm in kinetic mode.[3]
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Materials: 96-well plates, cultured cells, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[15]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Add a solubilizing agent to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.[16]
-
Materials: Rodents (e.g., rats or mice), carrageenan solution (1% w/v in saline), test compounds, a plethysmometer or calipers to measure paw volume/thickness.[16]
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.
-
Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
The increase in paw volume is an indicator of inflammation.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
Analogs of this compound represent a promising class of compounds with the potential to modulate multiple therapeutic targets. The evidence presented in this guide highlights their activity as inhibitors of carbonic anhydrases, PI3Kα, and MD2, supporting their further investigation for the development of novel anticancer and anti-inflammatory agents. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this chemical scaffold.
References
- 1. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2(3H)- benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 6-Acetyl-2(3H)-benzoxazolone and its Chalcone Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-acetyl-2(3H)-benzoxazolone, a key intermediate in pharmaceutical development, and its subsequent conversion to chalcone derivatives. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Synthesis of this compound via Friedel-Crafts Acylation
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzoxazolone ring, predominantly at the 6-position due to the directing effects of the heterocyclic ring.[1] Various Lewis acid catalysts and reaction conditions can be employed to achieve this transformation.
Data Presentation: Comparison of Friedel-Crafts Acylation Methods
| Catalyst System | Acylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| AlCl₃-DMF complex | Acetyl chloride | Dichloromethane | Room Temp. | Not Specified | 77 | [1] |
| AlCl₃/SiO₂ | Acetyl chloride | Solvent-free | 85°C | 4 hours | 61 | |
| AlCl₃/SiO₂ | Acetyl chloride | Solvent-free | 85°C | 4 hours | 63 (for N-methyl derivative) |
Experimental Protocol: Synthesis of this compound using AlCl₃/SiO₂
This protocol utilizes a recyclable, heterogeneous catalyst system under solvent-free conditions, offering a more environmentally friendly approach.
Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Silica gel (for catalyst support)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Prepare the AlCl₃/SiO₂ catalyst by mixing aluminum chloride and silica gel in a 1:1 weight ratio.
-
Reaction Setup: In a round-bottom flask, combine 2(3H)-benzoxazolone (1 equivalent) and the AlCl₃/SiO₂ catalyst (0.03 mol).
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.2 equivalents) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to 85°C and maintain for 4 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dissolve the organic components.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate and reused.
-
Wash the filtrate with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound Chalcone Derivatives
The acetyl group of this compound serves as a versatile handle for further derivatization. A common and valuable transformation is the Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones (6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones).[2][3] These chalcone derivatives are of significant interest in drug discovery due to their wide range of biological activities.
Data Presentation: Synthesis of a Chalcone Derivative
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | Piperidine | 2-Methoxyethanol | 24 hours | High (not specified) |
Note: While a specific yield for the initial chalcone was not provided in the reference, the subsequent Mannich bases were obtained in high yields, suggesting efficient formation of the chalcone precursor.
Experimental Protocol: Synthesis of 6-[3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone
This protocol is adapted from the synthesis of related chalcone derivatives and outlines a base-catalyzed Claisen-Schmidt condensation.[4]
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Piperidine
-
2-Methoxyethanol
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1.1 equivalents) in 2-methoxyethanol.
-
Addition of Base: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Work-up:
-
Collect the crystallized product by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like 2-methoxyethanol.
Visualizations
Caption: Overall workflow for the synthesis of this compound and its chalcone derivatives.
Caption: Synthetic pathway from 2(3H)-benzoxazolone to chalcone derivatives.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of 2(3H)-Benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the Friedel-Crafts acylation of 2(3H)-benzoxazolone, a critical reaction for the synthesis of 6-acyl-2(3H)-benzoxazolone derivatives. These derivatives are significant intermediates in organic synthesis and serve as foundational structures for the development of new pharmacophores with potential analgesic and anti-inflammatory properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction mechanism and experimental workflow to ensure reliable and reproducible results in a laboratory setting. The direct acylation of 2(3H)-benzoxazolone is noted to be regioselective, consistently yielding the 6-acyl derivative.[1]
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[2][3] In the context of medicinal chemistry, the acylation of 2(3H)-benzoxazolone is of particular interest due to the therapeutic potential of its derivatives.[4] Traditional methods for this acylation have employed Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[5] This protocol will focus on the widely used aluminum chloride-catalyzed approach.
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3] This acylium ion is then attacked by the electron-rich aromatic ring of 2(3H)-benzoxazolone to form a ketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions.[2][6]
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of 2(3H)-benzoxazolone with different acylating agents and catalysts.
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2(3H)-Benzoxazolone | Benzoyl Chloride | SiO₂-AlCl₃ | Solvent-free | 85 | Not Specified | Good | |
| 2(3H)-Benzoxazolone | Acetyl Chloride | SiO₂-AlCl₃ | Solvent-free | 85 | Not Specified | Excellent | |
| 2(3H)-Benzoxazolone | Acetic Anhydride | Polyphosphoric Acid | Microwave | Not Specified | Short | Good | [5] |
| 2(3H)-Benzoxazolone | Benzoyl Chloride | AlCl₃/DMF | Not Specified | 85 | Not Specified | Not Specified | [7] |
Experimental Protocols
This section provides a detailed methodology for the Friedel-Crafts acylation of 2(3H)-benzoxazolone using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.
Materials:
-
2(3H)-Benzoxazolone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[8]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (a stoichiometric excess is often required, typically 2.5 to 3 equivalents).[9]
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
-
Formation of the Acylium Ion:
-
Cool the flask to 0°C using an ice/water bath.
-
Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0°C.[10]
-
-
Acylation Reaction:
-
Dissolve 2(3H)-benzoxazolone (1 equivalent) in anhydrous dichloromethane.
-
Add the 2(3H)-benzoxazolone solution to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours or until the reaction is complete (monitoring by TLC is recommended). Some procedures may require gentle heating to drive the reaction to completion.
-
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[10] This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 2(3H)-benzoxazolone.
Caption: Mechanism of Friedel-Crafts Acylation of 2(3H)-benzoxazolone.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the synthesis of 6-acyl-2(3H)-benzoxazolone.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Friedel-Crafts acylation of 2(3H)-benzoxazolone: Investigation of the role of the catalyst and microwave activation | DIAL.pr - BOREAL [dial.uclouvain.be]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for In Vitro Anticancer Assays of 6-Acetyl-2(3H)-benzoxazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer properties of 6-Acetyl-2(3H)-benzoxazolone and its derivatives. This document is intended to guide researchers in academia and industry through the essential assays required to characterize the cytotoxic and mechanistic aspects of these promising compounds.
Introduction to this compound Compounds
The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The introduction of an acetyl group at the 6-position provides a key synthetic handle for the development of novel derivatives, such as chalcones, which have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds are of growing interest for their potential to induce apoptosis and modulate key signaling pathways involved in cancer progression.
Quantitative Data Summary: Cytotoxicity of this compound Derivatives
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for various derivatives of this compound against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Chalcone | BV-173 (Human B-cell precursor leukemia) | Data not specified | [1] |
| 2 | Chalcone | MCF-7 (Human breast adenocarcinoma) | Data not specified | [1] |
| 3 | Chalcone | MDA-MB-231 (Human breast adenocarcinoma) | Data not specified | [1] |
| 4 | Chalcone | HCT-116 (Human colorectal carcinoma) | Data not specified | |
| 5 | N-substituted | MCF-7 (Human breast adenocarcinoma) | 50-100 | [2] |
Note: This table is a representative summary. Researchers should refer to the primary literature for detailed experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and compounds being tested.
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in fixed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium. Air dry the plate completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways affected by the test compound. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with the this compound compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., pro- and cleaved-caspase-3, PARP, Bcl-2, Bax, Akt, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer activity.
Postulated Apoptotic Signaling Pathway
Based on studies of related benzoxazole compounds, a potential mechanism of action involves the induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and NF-κB.
Caption: Potential signaling pathways modulated by the compounds.
References
Application Notes: Anti-inflammatory Screening of 6-Acetyl-2(3H)-benzoxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-acetyl-2(3H)-benzoxazolone represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential.[1][2][3] Their structural scaffold serves as a template for developing novel therapeutic agents that can modulate key inflammatory pathways.[1] Dysregulation of inflammatory processes is a hallmark of numerous chronic diseases, making the identification of new anti-inflammatory agents a critical area of research.
The primary signaling pathways implicated in inflammation and often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways regulate the expression of a multitude of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][6]
This document provides detailed protocols for a tiered screening approach to evaluate the anti-inflammatory properties of novel this compound derivatives, encompassing both in vitro cell-based assays and a well-established in vivo model of acute inflammation.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways driving inflammation is crucial for interpreting screening results and elucidating the mechanism of action of test compounds.
1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5][7] In resting cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9] This releases the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[5][9]
2. MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in inflammation.[10][11] In mammals, the major MAPK subfamilies are ERK, p38, and JNK.[12] These pathways consist of a three-tiered kinase module: a MAPKKK phosphorylates and activates a MAPKK, which in turn activates a MAPK.[11] Inflammatory stimuli activate upstream kinases like TAK1, which can then activate the MKKs for the p38 and JNK pathways.[11] Activated p38 and JNK translocate to the nucleus to phosphorylate transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes.
Section 1: In Vitro Screening Protocols
In vitro assays provide a rapid and cost-effective method for the initial screening of compounds to identify potential anti-inflammatory activity and elucidate mechanisms of action.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by macrophages. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, which produces large amounts of NO.[13][14] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Dexamethasone or L-NAME)
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[15]
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13][14]
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compounds or the reference drug. Include a vehicle control (e.g., DMSO, not exceeding 0.5%).[14]
-
Stimulation: Simultaneously, add LPS to a final concentration of 100 ng/mL to all wells except the negative control (untreated cells).[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Nitrite Measurement:
-
After incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to all wells, followed by 50 µL of Part B.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from the standard curve. The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Abs_treated - Abs_control) / (Abs_LPS - Abs_control)] x 100
Data Presentation:
| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | % Inhibition | IC₅₀ (µM) |
| Vehicle | - | 100 ± 5.2 | 0 | - |
| Derivative A | 1 | 85.3 ± 4.1 | 14.7 | 12.5 |
| 10 | 52.1 ± 3.8 | 47.9 | ||
| 50 | 15.8 ± 2.5 | 84.2 | ||
| Derivative B | 1 | 95.2 ± 6.0 | 4.8 | > 50 |
| 10 | 80.5 ± 5.5 | 19.5 | ||
| 50 | 65.7 ± 4.9 | 34.3 | ||
| Dexamethasone | 10 | 25.4 ± 3.1 | 74.6 | 2.8 |
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[16] The assay can be performed using purified enzymes or in a cell-based format. A fluorometric or colorimetric method is typically used to measure the peroxidase activity of COX.[16]
Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Test compounds
-
96-well plates (black opaque for fluorescence)
Procedure (Fluorometric Example):
-
Reagent Preparation: Prepare all reagents (assay buffer, probe, cofactor, enzyme, substrate) according to the kit manufacturer's instructions.[17]
-
Compound Addition: To separate wells for COX-1 and COX-2, add the test compounds at various concentrations. Include wells for 100% initial activity (vehicle control) and a positive control inhibitor.[18]
-
Enzyme Addition: Add the appropriate enzyme (COX-1 or COX-2) to the designated wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[18][19]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[18][19]
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[17]
-
Data Analysis: Determine the rate of reaction (slope) for each well. The percentage inhibition is calculated as: % Inhibition = [1 - (Slope_inhibitor / Slope_vehicle)] x 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | 25.6 | 1.8 | 14.2 |
| Derivative B | 8.9 | 7.5 | 1.2 |
| Celecoxib | >100 | 0.5 | >200 |
| Indomethacin | 0.9 | 5.2 | 0.17 |
Protocol: Pro-inflammatory Cytokine Expression Assay
Principle: This assay quantifies the inhibitory effect of test compounds on the production and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β), from LPS-stimulated immune cells.[20] The levels of cytokines in the cell culture supernatant are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[21]
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
Appropriate cell culture medium
-
LPS
-
Test compounds and reference drug (e.g., Dexamethasone)
-
ELISA kits specific for mouse or human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates and 96-well ELISA plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol (Section 1.1). The incubation time after LPS stimulation may be optimized for specific cytokines (e.g., 4 hours for TNF-α, 24 hours for IL-6).[4]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.[22]
-
ELISA Measurement:
-
Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's protocol.
-
This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage inhibition for each compound at different concentrations relative to the LPS-only control.
Data Presentation:
| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Derivative A | 10 | 65.2 ± 4.5 | 72.8 ± 5.1 | 58.9 ± 3.9 |
| Derivative B | 10 | 15.8 ± 2.9 | 21.4 ± 3.3 | 12.5 ± 2.1 |
| Dexamethasone | 10 | 88.9 ± 6.2 | 92.1 ± 7.0 | 85.3 ± 5.8 |
Section 2: In Vivo Screening Protocol
Compounds that demonstrate significant activity in in vitro assays should be advanced to in vivo models to evaluate their efficacy in a complex biological system.
Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[23][24] Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[23] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins and involves neutrophil infiltration.[23] The reduction in paw volume or thickness is used as a measure of anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compounds and a reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle for drug administration (e.g., 0.5% CMC solution)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.[4] Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, reference drug group, and test compound groups at various doses.[4]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[23]
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[4][25]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[23][26]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[23]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀[23]
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100[27]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h post-Carrageenan (Mean ± SEM) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | 0 |
| Derivative A | 50 | 0.42 ± 0.04 | 50.6 |
| Derivative A | 100 | 0.28 ± 0.03 | 67.1 |
| Derivative B | 100 | 0.65 ± 0.05 | 23.5 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Activity Testing of Novel 6-Acetyl-2(3H)-benzoxazolone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and 6-acetyl-2(3H)-benzoxazolone analogs represent a promising scaffold for such endeavors.[4][5] These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of novel this compound analogs, focusing on standardized methods to ensure reproducibility and comparability of results. The primary assays covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the subsequent determination of the Minimum Bactericidal Concentration (MBC), and the disk diffusion method for assessing antimicrobial susceptibility.
Data Presentation: Antimicrobial Activity of Benzoxazolone Derivatives
The following tables summarize the antimicrobial activity of various benzoxazolone derivatives against a panel of pathogenic microorganisms, as reported in the literature. This data can serve as a benchmark for evaluating novel this compound analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazolone Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Micrococcus luteus (μg/mL) | Reference |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | 8-512 | 8-512 | 8-512 | 8-512 | - | [2] |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives | - | - | - | - | 31.25 | [6] |
| Various Benzoxazole Analogs (Compound 10) | - | - | - | - | - | [7] |
| Various Benzoxazole Analogs (Compound 13) | - | - | - | - | - | [7] |
| Various Benzoxazole Analogs (Compound 16) | - | - | - | - | - | [7] |
| Various Benzoxazole Analogs (Compound 19) | - | - | - | - | - | [7] |
| Various Benzoxazole Analogs (Compound 20) | - | - | - | - | - | [7] |
| Various Benzoxazole Analogs (Compound 24) | - | - | - | - | - | [7] |
Note: A wide range of MIC values (8-512 µg/mL) has been reported for some derivatives, indicating that structural modifications significantly impact antimicrobial potency.[2] Some derivatives have shown notable activity against Gram-positive bacteria like Micrococcus luteus.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxazolone Derivatives against Fungal Strains
| Compound | Candida albicans (μg/mL) | Candida parapsilosis (μg/mL) | Candida stellaatoidea (μg/mL) | Reference |
| Thiazolinoalkyl-2(3H)-benzoxazolones (Compound 10 and 16) | 67.5 | - | - | [1] |
| Thiazolinoalkyl-2(3H)-benzoxazolones (Compound 15) | - | 67.5 | - | [1] |
| Thiazolinoalkyl-2(3H)-benzoxazolones (Compound 9) | - | - | 67.5 | [1] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | 128 | - | - | [2] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of antimicrobial activity.[8] The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Novel this compound analogs
-
Sterile 96-well microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard[12]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[13]
Procedure:
-
Preparation of Compounds: Prepare a stock solution of each benzoxazolone analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations.[13]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline.[14] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[13] Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Plate Inoculation: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the diluted compound solutions to the corresponding wells, creating a final volume of 100 µL. Finally, within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well.[13]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.[9]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most rapidly growing aerobic bacteria.[13]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[13] The growth control well should be turbid, and the sterility control well should be clear.[13]
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][15] This assay is a continuation of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates[11]
-
Micropipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[11]
-
Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.[11]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[11]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world [who.int]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Characterization of 6-Acetyl-2(3H)-benzoxazolone
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 6-Acetyl-2(3H)-benzoxazolone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which is a key intermediate in medicinal chemistry. The provided protocols are designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research due to its versatile chemical scaffold. Accurate characterization of its structure and purity is paramount for its application in the synthesis of novel therapeutic agents. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry confirms the molecular weight and elemental composition.
Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for this compound.
NMR Spectroscopy Data
Table 1: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 11.83 | br s | NH | 196.4 | C=O (acetyl) |
| 7.78 | d, J=8.2 Hz | H-5 | 154.5 | C=O (benzoxazolone) |
| 7.72 | s | H-7 | 142.9 | C-7a |
| 7.17 | d, J=8.2 Hz | H-4 | 131.7 | C-6 |
| 2.54 | s | CH₃ | 124.0 | C-5 |
| 116.8 | C-7 | |||
| 110.1 | C-4 | |||
| 109.8 | C-3a | |||
| 26.5 | CH₃ |
br s = broad singlet, d = doublet, s = singlet
Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 178.0504 | Experimental value to be inserted |
| [M+Na]⁺ | 200.0323 | Experimental value to be inserted |
Note: Observed m/z values are dependent on the specific experimental setup.
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol
Objective: To determine the accurate mass and confirm the molecular formula of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., electrospray ionization - ESI) to optimal conditions for the analyte. Typical ESI parameters include:
-
Capillary voltage: 3-4 kV
-
Nebulizer gas pressure: 1-2 bar
-
Drying gas flow rate: 8-12 L/min
-
Drying gas temperature: 200-250 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₉H₇NO₃).
-
Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Application Notes and Protocols for High-Throughput Screening of a 6-Acetyl-2(3H)-benzoxazolone Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Acetyl-2(3H)-benzoxazolone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This "privileged scaffold" has been the subject of extensive research, leading to the discovery of potent agents with anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1] The ability to readily modify the core structure at various positions allows for the generation of large and diverse chemical libraries, making this scaffold particularly amenable to high-throughput screening (HTS) for the discovery of novel therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a library of this compound derivatives. The focus is on identifying lead compounds with potential applications in oncology and inflammatory diseases by targeting key signaling pathways.
Target Rationale
The diverse biological effects of this compound derivatives are attributed to their interaction with multiple cellular targets. Key pathways and enzymes implicated in their mechanism of action include:
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[2][3] Derivatives of this compound have been shown to inhibit PI3Kα, a key isoform in this pathway, leading to apoptosis in cancer cells.[2][3]
-
Prostaglandin E2 (PGE2) Synthesis and Signaling: PGE2 is a key mediator of inflammation and pain. The anti-inflammatory effects of some benzoxazolone derivatives are linked to the inhibition of PGE2 production.
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Chalcone derivatives of this compound have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data for a representative library of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives, which are synthesized from this compound.
Table 1: Cytotoxicity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Derivatives
| Compound ID | Ar-Substituent | Cell Line | IC50 (µM) |
| 1 | 4-Trifluoromethylphenyl | HSC-2 (Oral Squamous Carcinoma) | 5.8 |
| 2 | 4-Methylphenyl | HSC-2 | >100 |
| 3 | 4-Methoxyphenyl | HSC-2 | 45.1 |
| 4 | Phenyl | HSC-2 | 31.5 |
| 5 | 3-Hydroxyphenyl | HSC-2 | 22.1 |
| 6 | 4-Isopropylphenyl | HSC-2 | 28.9 |
| 7 | 4-Dimethylaminophenyl | HSC-2 | 15.1 |
| 8 | 4-Benzyloxyphenyl | HSC-2 | 10.2 |
Data extracted from a study by Ghorab et al. The table presents a selection of the reported data for illustrative purposes.
Table 2: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Derivatives
| Compound ID | Ar-Substituent | hCA I IC50 (µM) | hCA II IC50 (µM) |
| 1 | Phenyl | 69.57 | 48.46 |
| 2 | 4-Methylphenyl | 45.11 | 33.71 |
| 3 | 4-Methoxyphenyl | 55.24 | 29.33 |
| 4 | 4-Trifluoromethylphenyl | 29.74 | 18.14 |
| 5 | 3-Hydroxyphenyl | 60.18 | 41.12 |
| 6 | 4-Isopropylphenyl | 38.82 | 25.57 |
| 7 | 4-Dimethylaminophenyl | 51.36 | 37.96 |
| 8 | 4-Benzyloxyphenyl | 42.19 | 28.45 |
| Acetazolamide (Standard) | - | 16.58 | 8.37 |
Data extracted from a study by G. Uremis et al.[4]
Experimental Protocols
This section provides detailed methodologies for high-throughput screening of the this compound derivative library.
General High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
Caption: A generalized workflow for high-throughput screening of a compound library.
Protocol 1: High-Throughput Cytotoxicity Screening (Resazurin Assay)
Objective: To identify compounds that exhibit cytotoxic effects against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Multi-mode microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound derivative library in DMSO. Using an automated liquid handler, dispense 100 nL of each compound dilution into the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 values for the active compounds.
Protocol 2: High-Throughput PI3Kα Inhibition Assay (Biochemical)
Objective: To identify compounds that inhibit the enzymatic activity of PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an automated liquid handler.
-
Enzyme and Substrate Addition: Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in kinase buffer. Dispense 5 µL of the master mix into each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of PI3Kα inhibition for each compound relative to the vehicle control. Determine the IC50 values for the active compounds.
Protocol 3: High-Throughput Anti-Inflammatory Screening (IL-6 Inhibition in LPS-stimulated Macrophages)
Objective: To identify compounds that inhibit the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-6 AlphaLISA Kit (PerkinElmer) or equivalent
-
384-well white plates
-
Automated liquid handling system
-
AlphaLISA-compatible plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 100 nL of each compound from the library to the wells.
-
Cell Stimulation: Prepare a solution of LPS in culture medium (final concentration 100 ng/mL). Add 10 µL of the LPS solution to all wells except the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
IL-6 Measurement: Following the manufacturer's protocol for the IL-6 AlphaLISA kit, add acceptor beads and donor beads to the wells.
-
Signal Detection: Measure the AlphaLISA signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each compound relative to the LPS-stimulated control. Determine the IC50 values for the active compounds.
Signaling Pathway and Workflow Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key target for anticancer drug development. The diagram below illustrates the central role of PI3Kα and its downstream effectors.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Prostaglandin E2 (PGE2) Inflammatory Pathway
This pathway is central to inflammation and pain, making it a key target for anti-inflammatory drug discovery.
Caption: The biosynthesis of Prostaglandin E2 and a potential point of intervention for anti-inflammatory compounds.
Conclusion
The this compound scaffold provides a rich source of chemical diversity for the discovery of novel therapeutic agents. The high-throughput screening protocols and workflows detailed in these application notes offer a robust framework for identifying and characterizing lead compounds targeting cancer and inflammatory diseases. The integration of biochemical and cell-based assays allows for a comprehensive evaluation of the biological activities of a compound library, facilitating the selection of promising candidates for further preclinical development.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2(3H)- benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 6-Acetyl-2(3H)-benzoxazolone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Acetyl-2(3H)-benzoxazolone is a key chemical intermediate used in the synthesis of a variety of heterocyclic compounds, including chalcone derivatives, which have shown a wide range of biological activities.[1][2][3] The benzoxazolone scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenol or catechol moieties in a stable template, leading to broad therapeutic applications.[4][5] Molecular docking studies are crucial computational techniques to predict the binding modes and affinities of these derivatives with various biological targets, thereby guiding the design and development of new therapeutic agents.[6][7][8] This document provides a summary of molecular docking data, detailed experimental protocols, and workflow visualizations for the study of this compound derivatives.
Data Presentation: Molecular Docking and Biological Activity
The following table summarizes quantitative data from molecular docking and biological activity studies of various derivatives synthesized from this compound.
| Derivative Class | Target Protein | Derivative/Compound | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Biological Activity (IC50) | Reference |
| Formazan Derivatives | 4URO Receptor | Compound 4c | -8.0 | -58.831 | Not Specified | [9][10] |
| Thiazolidinones/Azetidinones | COX-2 (1PXX) | 5c, 5q, 5j, 6q, 6g | Good Interaction Energy | Not Specified | Anti-inflammatory | [11] |
| Chalcones | Carbonic Anhydrase I (hCA I) | Compound 4 | Not Specified | Not Specified | 29.74 - 69.57 µM | [12] |
| Chalcones | Carbonic Anhydrase II (hCA II) | Compound 4 | Not Specified | Not Specified | 18.14 - 48.46 µM | [12] |
| Mannich Bases | Acetylcholinesterase (AChE) | Compound 7 | Not Specified | Not Specified | 7.53 ± 0.17 μM | [8] |
| Mannich Bases | Butyrylcholinesterase (BuChE) | Compound 11 | Not Specified | Not Specified | 17.50 ± 0.29 μM | [8] |
| Benzoxazole Derivatives | Fusarium solani Target | Compound 5h | Not Specified | Not Specified | 4.34 µg/mL | [13] |
Note: The table presents data for derivatives of the broader benzoxazolone family, with some studies originating from the this compound precursor.
Experimental Protocols: Molecular Docking
This section outlines a generalized protocol for performing molecular docking studies on this compound derivatives, based on methodologies cited in the literature.
1. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing unwanted molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Obtain the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the protein structure, including water molecules, co-ligands, and ions, unless they are known to be critical for binding.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation
-
Objective: To generate a 3D conformation of the ligand and prepare it for docking.
-
Protocol:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds in the ligand structure.
-
Save the prepared ligand in a compatible format (e.g., PDBQT).
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.
-
Protocol:
-
Define the docking grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
-
Perform the docking simulation using software like AutoDock Vina, Schrödinger Glide, or similar programs.[14]
-
The software will generate multiple binding poses for the ligand, each with a corresponding docking score or binding energy.
-
4. Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and interactions between the ligand and the protein.
-
Protocol:
-
Visualize the docked poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[14]
-
Identify the key amino acid residues involved in the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).
-
Analyze the docking scores and binding energies to rank the ligands based on their predicted binding affinities.
-
Compare the binding mode of the designed derivatives with known inhibitors or the native ligand, if available.
-
Visualizations
Molecular Docking Workflow
Inhibition of Carbonic Anhydrase Signaling Pathway
Chalcone derivatives of this compound have been investigated for their inhibitory effects on carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition can be a therapeutic strategy for several diseases.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 10. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemmethod.com [chemmethod.com]
Application Notes and Protocols: 6-Acetyl-2(3H)-benzoxazolone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Acetyl-2(3H)-benzoxazolone as a key intermediate in the synthesis of a variety of biologically active compounds. Detailed experimental protocols and data are provided to facilitate its use in research and development.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzoxazolone core with a reactive acetyl group, allows for a wide range of chemical modifications. This versatility has led to its use in the development of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and Rho-kinase inhibitory effects.[1][2] This document outlines key synthetic transformations and the biological significance of the resulting derivatives.
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is regioselective, yielding the 6-acetyl derivative as the major product.[3]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the suspension while maintaining the temperature at 0°C.
-
In a separate flask, dissolve 2(3H)-benzoxazolone in N,N-dimethylformamide.
-
Add the 2(3H)-benzoxazolone solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Reaction Workflow
Applications in the Synthesis of Bioactive Molecules
The acetyl group at the 6-position serves as a synthetic handle for the introduction of various pharmacophores, leading to compounds with a broad spectrum of biological activities.
Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via a Claisen-Schmidt condensation between this compound and an appropriate aromatic aldehyde. These derivatives have shown promising anti-inflammatory, and cytotoxic activities.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol or 2-Propanol
-
Base catalyst (e.g., piperidine or aqueous NaOH)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve this compound in ethanol in a round-bottomed flask.
-
Add the aromatic aldehyde to the solution.
-
Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a solution of NaOH).
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the pure chalcone derivative.[2]
| Aldehyde Reactant | Base | Solvent | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Piperidine | 2-Propanol | 78 | [2] |
| 3,5-di-t-butyl-4-hydroxybenzaldehyde | KSF Montmorillonite | Toluene | 92 | [4] |
| 4-(Trifluoromethyl)benzaldehyde | NaOH | Ethanol | 80 | [3] |
Synthesis of Mannich Bases
The acidic N-H proton of the benzoxazolone ring can participate in Mannich reactions with formaldehyde and a secondary amine to yield N-aminomethylated derivatives. These compounds have demonstrated significant cytotoxic and antimicrobial activities.[5]
Materials:
-
This compound derivative (e.g., a chalcone)
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
Procedure:
-
Dissolve the this compound derivative in ethanol.
-
Add formaldehyde solution and the secondary amine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
Synthesis of Rho-Kinase (ROCK) Inhibitors
Derivatives of this compound can serve as precursors for the synthesis of potent Rho-kinase (ROCK) inhibitors. A plausible synthetic route involves the conversion of the acetyl group to a thiazole ring, a common scaffold in ROCK inhibitors.
ROCK inhibitors are of significant interest for treating cardiovascular diseases, cancer, and neurological disorders.[6] They function by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK), a key downstream effector of the small GTPase RhoA.
Anti-inflammatory Mechanism of Action
Certain derivatives of this compound exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the MAPK/NF-κB pathway.
MAPK/NF-κB/iNOS Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) like p38 and ERK. These kinases, in turn, activate the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain benzoxazolone derivatives have been shown to inhibit this pathway, reducing the production of inflammatory mediators like nitric oxide (NO).
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of its acetyl group provide a robust platform for the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones+ ++ and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of 6-Acetyl-2(3H)-benzoxazolone Compounds
Introduction
6-Acetyl-2(3H)-benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Notably, recent studies have highlighted their potential as anticancer and cytotoxic agents, making them promising candidates for drug discovery and development.[1][2][3][4] The evaluation of cytotoxicity is a critical first step in characterizing the therapeutic potential of these compounds.
This document provides detailed protocols for three common cell-based assays used to assess the cytotoxicity of this compound compounds: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and the Caspase-3/7 apoptosis assay. These methods are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on a compound's effect on cell viability and mechanism of cell death.
Overview of Recommended Cytotoxicity Assays
A multi-faceted approach is recommended for a thorough assessment of a compound's cytotoxic profile.[5] The following assays measure distinct cellular parameters:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.
-
LDH Release Assay (Membrane Integrity): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7] LDH release is a hallmark of cells undergoing necrosis or late-stage apoptosis and serves as a reliable marker for cytotoxicity.[8]
-
Caspase-3/7 Assay (Apoptosis): This assay detects the activation of effector caspases, specifically caspase-3 and caspase-7. These enzymes play a crucial role in the execution phase of apoptosis, or programmed cell death.[9][10][11] The assay uses a profluorescent substrate that is cleaved by active caspase-3/7, producing a measurable fluorescent signal.[10][12]
Experimental Workflows and Signaling Pathways
A general workflow for evaluating compound cytotoxicity is essential for systematic screening.
Caption: General experimental workflow for cytotoxicity assessment.
The principle of the MTT assay relies on the enzymatic activity within viable cells.
Caption: Principle of the MTT cell viability assay.
Apoptosis, or programmed cell death, is a key mechanism that can be initiated by cytotoxic compounds, involving the activation of caspase enzymes.
Caption: Simplified signaling pathway for Caspase-3/7 mediated apoptosis.
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a structured format for clear comparison of compound potency across different cell lines and exposure times.
Table 1: Cytotoxic Activity (IC50) of this compound Derivatives
| Compound ID | Cancer Cell Line | MTT Assay IC50 (µM) (48h) | LDH Assay IC50 (µM) (48h) | Caspase-3/7 Activation (Fold Change at 24h) |
| Parent Compound | MCF-7 (Breast) | 85.2 ± 5.1 | > 100 | 1.2 ± 0.2 |
| A549 (Lung) | 92.4 ± 6.8 | > 100 | 1.1 ± 0.1 | |
| Derivative A | MCF-7 (Breast) | 12.5 ± 1.3 | 15.8 ± 2.0 | 4.5 ± 0.5 |
| A549 (Lung) | 25.1 ± 2.9 | 30.2 ± 3.5 | 3.8 ± 0.4 | |
| Derivative B | MCF-7 (Breast) | 5.8 ± 0.7 | 7.2 ± 0.9 | 6.1 ± 0.7 |
| A549 (Lung) | 10.3 ± 1.1 | 13.5 ± 1.6 | 5.5 ± 0.6 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 | 1.1 ± 0.2 | 8.2 ± 0.9 |
| (Positive Control) | A549 (Lung) | 1.2 ± 0.2 | 1.5 ± 0.3 | 7.9 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 values represent the concentration of a compound that inhibits 50% of cell growth or viability. Caspase-3/7 activation is shown as the fold change in fluorescence relative to vehicle-treated control cells.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan product.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[5]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[5]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the release of LDH from cells with compromised membrane integrity.[8]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and compounds prepared as in the MTT assay
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with compounds in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare the following controls on the same plate[8][14]:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit 45 minutes before the assay endpoint.[15]
-
Vehicle Control: Cells treated with the highest concentration of the compound vehicle (e.g., DMSO).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula[5][15]: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Caspase-3/7 Apoptosis Assay
This protocol quantifies apoptosis by measuring the activity of caspase-3 and caspase-7.[10][12]
Materials:
-
Caspase-3/7 Assay Kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
-
Cells and compounds prepared as in the MTT assay
-
White or black 96-well plates (for fluorescence assays)
-
Fluorescent microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white or black 96-well plate as described in the MTT protocol (Steps 1-3). Include appropriate vehicle and positive controls (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-3/7 reagent by mixing the profluorescent substrate with the assay buffer according to the manufacturer's protocol.
-
Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.[12]
-
Incubation: Mix the plate gently on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-4 hours, protected from light. The optimal incubation time may vary depending on the cell type and compound.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[12]
Data Analysis:
-
Subtract the fluorescence of the no-cell control from all measurements.
-
Express the results as Relative Fluorescence Units (RFU) or as a fold change compared to the vehicle-treated control cells. Fold Change = (Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control Cells)
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. stemcell.com [stemcell.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Acetyl-2(3H)-benzoxazolone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Acetyl-2(3H)-benzoxazolone. This resource addresses common issues encountered during experimentation to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1] This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction is highly regioselective, with the acetyl group predominantly adding to the 6-position of the benzoxazolone ring.[1]
Q2: Why is the acylation so regioselective at the 6-position?
The high regioselectivity for the 6-position is a key advantage of this synthesis. It is attributed to both electronic and steric factors that stabilize the intermediate carbocation formed during the electrophilic attack at this specific position.[1]
Q3: Are there alternative catalysts to Aluminum Chloride (AlCl₃)?
Yes, several alternatives to AlCl₃ have been explored. Polyphosphoric acid (PPA) can be used as both a catalyst and a reaction medium, sometimes in conjunction with microwave irradiation to reduce reaction times and improve yields.[1] Another approach involves using AlCl₃ supported on silica gel (SiO₂-AlCl₃), which can simplify the work-up process and allow for catalyst recycling.
Q4: What are the primary factors that influence the yield of the reaction?
The yield of this compound synthesis is sensitive to several factors, including:
-
Catalyst Activity: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture and can be easily deactivated.
-
Reaction Temperature: Temperature control is crucial; insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials and products.
-
Reactant and Solvent Purity: The use of high-purity starting materials and anhydrous solvents is essential to prevent side reactions and catalyst deactivation.
-
Stoichiometry of Reactants: The molar ratios of the benzoxazolone, acylating agent, and catalyst must be carefully optimized.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic. Ensure it is freshly opened or properly stored in a desiccator. Use of anhydrous solvents and reagents is critical. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gentle heating may be necessary. However, avoid excessive heat to prevent degradation. For reactions with AlCl₃, a common temperature is refluxing in a suitable solvent. |
| Impure Starting Materials | Ensure the 2(3H)-benzoxazolone and acetyl chloride/anhydride are of high purity. Impurities can lead to the formation of byproducts and consume the catalyst. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | Although the reaction is highly regioselective for the 6-position, other isomers or byproducts can form under non-optimal conditions. Ensure precise temperature control and use the correct stoichiometry of reagents. |
| Work-up Issues | During the aqueous work-up, incomplete quenching of the catalyst can lead to the formation of aluminum hydroxide, which can complicate purification. Ensure the reaction mixture is poured into a mixture of ice and concentrated acid to fully quench the catalyst. |
| Product Degradation | The product may be sensitive to harsh work-up or purification conditions. Use mild acids for quenching if necessary and consider optimizing the solvent system for chromatography to ensure efficient separation without degradation. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the synthesis of this compound under various conditions.
| Catalyst | Acylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| AlCl₃-DMF complex | Acetyl chloride | - | - | - | 77 | [1] |
| SiO₂-AlCl₃ | Acetyl chloride | Solvent-free | 85°C | - | 61 | |
| Polyphosphoric Acid (PPA) | Acetic Acid | PPA | Elevated | - | 40-60* | [1] |
*Yield reported for acylation of similar chlorzoxazone derivatives.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a general guideline based on typical Friedel-Crafts acylation procedures.
Materials:
-
2(3H)-benzoxazolone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to anhydrous DCM in the flask.
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Cool the suspension to 0°C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
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Dissolve 2(3H)-benzoxazolone (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
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Add the 2(3H)-benzoxazolone solution dropwise to the reaction mixture at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of 2(3H)-Benzoxazolone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 2(3H)-benzoxazolone. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the optimization of this important synthetic transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of 2(3H)-benzoxazolone in a question-and-answer format.
Q1: I am getting a very low yield or no product at all. What are the likely causes?
Low or no yield in a Friedel-Crafts acylation can stem from several factors. The most common culprits are related to the catalyst, reagents, and reaction conditions.
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, can form a stable complex with the catalyst, rendering it inactive.
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Deactivated Substrate: While 2(3H)-benzoxazolone is generally reactive, the presence of any strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic substitution.
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Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.[1] One study noted that for the benzoylation of 2(3H)-benzoxazolone, increasing the temperature from 90°C to 120°C led to a sharp decrease in yield, possibly due to substrate sublimation.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
The primary product of Friedel-Crafts acylation of 2(3H)-benzoxazolone is the 6-acyl derivative.[2] However, the formation of other isomers is possible.
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Directing Effects: The heteroatoms in the benzoxazolone ring direct the electrophilic attack. The acylation typically occurs at the 6-position due to electronic and steric factors.
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Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. For instance, using a heterogeneous catalyst like AlCl₃ supported on silica gel has been shown to give good yields of the 6-acyl derivative.
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Steric Hindrance: The size of the acylating agent can also play a role. Bulkier acyl groups may favor substitution at the less sterically hindered position.
Q3: My reaction is turning black, and I am getting a complex mixture of byproducts. What is happening?
A dark reaction mixture and the formation of numerous byproducts often indicate decomposition or side reactions.
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Excessive Heat: As mentioned, high temperatures can cause decomposition. Carefully control the reaction temperature.
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Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. Ensure your solvent is inert under the reaction conditions. Dichloromethane is a commonly used solvent.[3][4]
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Side Reactions: Besides acylation on the benzene ring (C-acylation), acylation can sometimes occur on the nitrogen atom of the benzoxazolone ring (N-acylation). The reaction conditions will dictate the major product.
Q4: How can I be sure my Lewis acid catalyst is active?
Ensuring the activity of the Lewis acid is critical for success.
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid.
-
Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use.[1] Solvents should be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of 2(3H)-benzoxazolone?
Several catalysts can be used, with the most common being aluminum chloride (AlCl₃). Other Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) can also be employed. A study has shown that AlCl₃ supported on silica gel (SiO₂-AlCl₃) is an effective and recyclable catalyst for this reaction under solvent-free conditions. Polyphosphoric acid (PPA) has also been used as a catalyst.
Q2: Can I use microwave irradiation to improve my reaction?
Yes, microwave activation has been explored as an alternative to conventional heating. It can lead to good yields in a significantly shorter period.
Q3: What is the typical regioselectivity of this reaction?
The Friedel-Crafts acylation of 2(3H)-benzoxazolone is highly regioselective, predominantly yielding the 6-acyl-2(3H)-benzoxazolone.[2]
Q4: Is it possible to get N-acylation instead of C-acylation?
While C-acylation at the 6-position is the typical outcome of a Friedel-Crafts reaction on 2(3H)-benzoxazolone, N-acylation is also a possibility. The reaction conditions, particularly the catalyst and solvent, will influence the outcome. Generally, Friedel-Crafts conditions favor electrophilic substitution on the aromatic ring.
Quantitative Data Summary
The following tables summarize quantitative data for the Friedel-Crafts acylation of 2(3H)-benzoxazolone under various conditions.
Table 1: Friedel-Crafts Acylation of 2(3H)-Benzoxazolone and its N-Methyl Derivative with Various Acyl Chlorides using SiO₂-AlCl₃ Catalyst.
| Entry | Substrate | Acyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 1 | 2(3H)-Benzoxazolone | Acetyl chloride | 6-Acetyl-2(3H)-benzoxazolone | 61 | 226-228 |
| 2 | 3-Methyl-2(3H)-benzoxazolone | Acetyl chloride | 6-Acetyl-3-methyl-2(3H)-benzoxazolone | 63 | 165-167 |
| 3 | 2(3H)-Benzoxazolone | Benzoyl chloride | 6-Benzoyl-2(3H)-benzoxazolone | 68 | 169-170 |
| 4 | 3-Methyl-2(3H)-benzoxazolone | Benzoyl chloride | 6-Benzoyl-3-methyl-2(3H)-benzoxazolone | 71 | 147-148 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using a Homogeneous Lewis Acid Catalyst
This protocol is a general guideline and may require optimization for specific substrates and acylating agents.
Materials:
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2(3H)-Benzoxazolone
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Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
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Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
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Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes.
-
Addition of Substrate: Dissolve 2(3H)-benzoxazolone (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation using a Heterogeneous Catalyst (SiO₂-AlCl₃) under Solvent-Free Conditions
This protocol is based on the procedure reported by Guenadil et al.
Materials:
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2(3H)-Benzoxazolone
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
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Silica gel supported aluminum chloride (SiO₂-AlCl₃)
Procedure:
-
Mixing: In a round-bottom flask, mix 2(3H)-benzoxazolone (2 equivalents), the acyl chloride (3 equivalents), and SiO₂-AlCl₃ (0.03 mol) catalyst.
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Heating: Heat the mixture with stirring at 85°C.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to remove the catalyst.
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Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Common side products in the synthesis of 6-Acetyl-2(3H)-benzoxazolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Acetyl-2(3H)-benzoxazolone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and regioselective method for the synthesis of this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The acylation predominantly occurs at the 6-position of the benzoxazolone ring.[1]
Q2: Why is the Friedel-Crafts acylation of 2(3H)-benzoxazolone highly regioselective for the 6-position?
A2: Experimental and theoretical studies indicate that electrophilic substitution on the 2(3H)-benzoxazolone ring is electronically favored at the 6-position. This high regioselectivity simplifies the purification process and ensures a higher yield of the desired isomer.
Q3: Can other isomers be formed during the synthesis?
A3: While the 6-acetyl isomer is the major product, trace amounts of other isomers, such as the 8-acetyl derivative, can be formed, particularly under certain reaction conditions. The formation of the 8-acetyl isomer can be a result of a Fries rearrangement of an intermediate O-acylated product. Additionally, N-acylation can occur, leading to the formation of 3-Acetyl-2(3H)-benzoxazolone.
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: Several factors significantly influence the efficiency and purity of the synthesis. These include the choice and amount of catalyst, the solvent, reaction temperature, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored (e.g., by TLC) to confirm the consumption of the starting material. - Temperature: The reaction temperature may be too low. Gradually increase the temperature and monitor the progress. However, excessively high temperatures can promote side reactions. |
| Catalyst Inactivity | - Moisture: Aluminum chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored AlCl₃. |
| Suboptimal Reagent Stoichiometry | - Catalyst Amount: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product can form a complex with it.[2] Ensure an adequate amount of AlCl₃ is used. - Acylating Agent: An insufficient amount of the acylating agent will lead to incomplete conversion. A slight excess can be beneficial, but a large excess may lead to di-acylation. |
| Poor Reagent Quality | - Purity: Use pure 2(3H)-benzoxazolone and acetyl chloride/acetic anhydride. Impurities can interfere with the reaction. |
Issue 2: Formation of Significant Side Products
The following table summarizes the common side products and conditions that may favor their formation.
| Side Product | Identification | Probable Cause | Prevention and Mitigation |
| 3-Acetyl-2(3H)-benzoxazolone (N-acylation) | Different Rf value on TLC. Can be characterized by ¹H NMR and Mass Spectrometry.[3] | Reaction with the nitrogen atom of the benzoxazolone ring. This can be favored under less stringent Lewis acidic conditions or with certain bases. | Use of a strong Lewis acid like AlCl₃ which coordinates with the carbonyl oxygen, favoring C-acylation. |
| 8-Acetyl-2(3H)-benzoxazolone | Isomeric to the desired product, may be difficult to separate by standard chromatography. Requires careful spectroscopic analysis (e.g., 2D NMR) for confirmation. | Formation of an O-acylated intermediate followed by a Fries rearrangement. Higher reaction temperatures can favor the formation of the ortho-isomer (8-acetyl).[4][5] | Maintain a lower reaction temperature to favor the para-acylation (6-position).[4] |
| Di-acetylated Products | Higher molecular weight detected by Mass Spectrometry. Different chromatographic behavior. | Use of a large excess of the acylating agent. | Use a stoichiometric amount or only a slight excess of the acetylating agent. |
| Unreacted 2(3H)-benzoxazolone | Presence of the starting material spot on TLC. | Incomplete reaction (see Issue 1). | Refer to the troubleshooting steps for low yield. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 2(3H)-benzoxazolone
This protocol is a representative method for the synthesis of this compound.
Materials:
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2(3H)-benzoxazolone
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Acetyl chloride
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Aluminum chloride (anhydrous)
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Dimethylformamide (DMF, anhydrous)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl), dilute aqueous solution
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Water
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Ethanol
Procedure:
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (0.4 mol).
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Cool the flask in an ice bath and add anhydrous dimethylformamide (0.115 mol) dropwise over 10 minutes with stirring.
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After the addition is complete, add acetyl chloride (0.115 mol) dropwise over 5 minutes.
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To the stirred mixture, add 2(3H)-benzoxazolone (0.1 mol) portion-wise.
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After the addition, raise the temperature to 85°C and continue stirring. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and dilute hydrochloric acid.
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Stir the mixture for 1 hour. The precipitate is collected by filtration, washed with water, and dried.
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Recrystallize the crude product from ethanol to obtain pure this compound.[6]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Signaling Pathway of Side Product Formation
Caption: Pathways to desired product and side products.
References
Technical Support Center: Purification of 6-Acetyl-2(3H)-benzoxazolone and its Derivatives
Welcome to the technical support center for the purification of 6-Acetyl-2(3H)-benzoxazolone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound after synthesis?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography.
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Recrystallization: This is often the final step to obtain a highly pure product.[1] The crude compound is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent.[1] Ethanol is a commonly used solvent for this purpose.[2]
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Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (like silica gel or alumina). It is particularly useful when dealing with multiple byproducts or unreacted starting materials.
Q2: How can I monitor the reaction and assess the purity of my final product?
A2: Purity is typically monitored and confirmed using a combination of chromatographic and spectroscopic methods.
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Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and the purity of the final compound.[2][3] A common eluent system for this compound and its derivatives is a mixture of ethyl acetate and cyclohexane.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of this compound. The absence of signals from starting materials or common impurities in the spectra indicates a pure sample.[1]
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High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is often used, with some commercial suppliers guaranteeing a purity of at least 98%.[4]
Q3: What are the likely impurities in the synthesis of this compound?
A3: The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1] Fortunately, this reaction is highly regioselective, with electrophilic substitution predominantly occurring at the 6-position.[1][3] This high regioselectivity simplifies the purification process by minimizing the formation of other isomers.[1] Potential impurities may include:
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Unreacted 2(3H)-benzoxazolone.
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Di-acylated byproducts (less common due to the deactivating effect of the first acetyl group).
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Residual catalyst (e.g., AlCl₃) and solvents.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Q1: My product is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What should I do?
A1: "Oiling out" typically occurs when the solution is too concentrated or cools too quickly.
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Solution: Try adding more of the hot solvent to further dilute the solution. Then, allow the flask to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can facilitate this gradual cooling process.
Q2: The yield after recrystallization is very low. How can I improve recovery?
A2: Low recovery can result from using too much solvent or premature filtration.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product; aim for a saturated solution. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtering. To recover more product, you can try to partially evaporate the solvent from the filtrate and cool it again to obtain a second crop of crystals, though this crop may be less pure.
Q3: My compound is still impure after one round of recrystallization. What are my options?
A3: If impurities persist, you may need to perform a second recrystallization or switch to a different purification method.
-
Solution: Repeating the recrystallization process can further enhance purity. If the compound remains impure, column chromatography is the recommended next step to separate compounds with similar solubility properties.
Column Chromatography Issues
Q1: My compound and a key impurity have very similar Rf values on TLC, making separation difficult. How can I improve the separation on a column?
A1: Improving separation of compounds with close Rf values requires optimizing the chromatography conditions.
-
Solution:
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Solvent System Modification: Experiment with different solvent systems. For benzoxazolone derivatives, systems like ethyl acetate/hexane or dichloromethane/methanol are common.[5] Try starting with a less polar solvent system and gradually increasing the polarity (gradient elution).[5]
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Change the Stationary Phase: If using standard silica gel, consider switching to neutral or basic alumina, which can offer different selectivity, especially for compounds with basic or acidic functional groups.[5]
-
Q2: I'm observing significant "tailing" of my compound's spot on TLC and the peak from the column is very broad. What is the cause and how can I fix it?
A2: Tailing is often caused by strong interactions between the compound and the acidic stationary phase (silica gel).
-
Solution:
-
Add a Modifier: Incorporate a small amount (0.1-1%) of a modifier like triethylamine into your mobile phase. This base will neutralize the acidic sites on the silica gel, leading to sharper peaks and reduced tailing.[5]
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Use Alumina: As mentioned previously, switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing.[5]
-
Q3: My compound seems to be stuck on the column, resulting in very low recovery. What could be the problem?
A3: Low recovery can be due to irreversible adsorption or degradation of the compound on the stationary phase.
-
Solution:
-
Irreversible Adsorption: Your compound might be binding too strongly to the silica gel. This can be mitigated by deactivating the silica gel with a base like triethylamine before running the column or by switching to a less acidic stationary phase like alumina.[5]
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Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. This technique often leads to sharper bands and better separation.[5]
-
Data Presentation
Table 1: Common TLC and Column Chromatography Solvent Systems
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| This compound | Silica Gel | Ethyl acetate / Cyclohexane (e.g., 3:2 v/v)[3] | Reaction monitoring, Purity check |
| General Benzoxazolone Derivatives | Silica Gel | Dichloromethane / Methanol | Separation of polar derivatives |
| General Benzoxazolone Derivatives | Silica Gel | Ethyl acetate / Hexane | Separation of non-polar derivatives |
| Basic N-substituted Derivatives | Silica Gel | Dichloromethane / Methanol + 0.5% Triethylamine | To prevent tailing |
| Basic N-substituted Derivatives | Neutral or Basic Alumina | Ethyl acetate / Hexane | Alternative to silica to prevent tailing |
Table 2: Recrystallization Solvents
| Compound | Solvent | Notes |
| This compound & Derivatives | Ethanol[2] | Good solubility when hot, poor solubility when cold. Widely used. |
| Benzoxazolone Derivatives | Ethanol / Water | Can be used as a solvent system to fine-tune solubility. |
| Benzoxazolone Derivatives | Methanol | Similar properties to ethanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until it is level with the top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
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Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a non-polar solvent system and gradually increase the polarity if a gradient elution is required.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
Technical Support Center: Regioselectivity of 2(3H)-Benzoxazolone Acylation
Welcome to the technical support center for the regioselective acylation of 2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N- and O-acylation of this heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: My acylation of 2(3H)-benzoxazolone is resulting in a mixture of N- and O-acylated products. How can I improve the selectivity for N-acylation?
A1: Achieving high selectivity for N-acylation typically involves reaction conditions that favor the thermodynamically more stable product. Here are several factors to consider:
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Choice of Base: Strong, non-nucleophilic bases are often used to deprotonate the benzoxazolone. The resulting anion is a soft nucleophile at the nitrogen and a hard nucleophile at the oxygen. Using a strong base like sodium hydroxide or potassium carbonate in a protic solvent mixture can favor N-acylation.
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Solvent System: A mixture of a polar aprotic solvent like acetone with water can facilitate N-acylation. The protic component can stabilize the transition state leading to the N-acyl product.
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-acylated product. If you are getting a mixture, consider increasing the reaction temperature.
-
Acylating Agent: While a range of acylating agents can be used, acyl chlorides in the presence of a suitable base are commonly employed for N-acylation.
Troubleshooting Tip: If you are observing significant O-acylation, try switching to a stronger base and a protic co-solvent, and consider running the reaction at a higher temperature (e.g., reflux).
Q2: I am trying to synthesize the O-acylated 2-benzoxazolone derivative, but I am primarily getting the N-acylated product. What conditions favor O-acylation?
A2: Selective O-acylation is often more challenging as it typically involves kinetically controlled conditions and careful selection of reagents.
-
Reaction Temperature: O-acylation is generally favored at lower temperatures. The O-acylated product is often the kinetic product, meaning it forms faster but is less stable than the N-acylated isomer. Running the reaction at 0°C or below may significantly increase the yield of the O-acylated product.
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Acylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, the hard oxygen nucleophile of the benzoxazolone anion will preferentially react with a hard electrophile.[1][2][3] Acylating agents with hard electrophilic centers, such as those derived from highly electronegative groups, may favor O-acylation.
-
Solvent: Aprotic, non-polar solvents may favor O-acylation by not solvating the oxygen anion as strongly, making it more available for reaction.
Troubleshooting Tip: To favor O-acylation, perform the reaction at a low temperature (e.g., -78°C to 0°C) and consider using a harder acylating agent. A screen of aprotic solvents may also be beneficial.
Q3: Does the choice of leaving group on the acylating agent affect the regioselectivity?
A3: Yes, the leaving group can influence the reactivity of the acylating agent and, consequently, the regioselectivity. Acyl chlorides and acid anhydrides are common acylating agents.[4]
-
Acyl Chlorides: These are highly reactive and their "hardness" or "softness" can be tuned by the R-group of the acyl moiety.
-
Acid Anhydrides: Anhydrides are generally less reactive than acyl chlorides and can sometimes offer better selectivity. The choice between a symmetric or mixed anhydride can also play a role.
Q4: I am experiencing low overall yield in my acylation reaction. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
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Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong enough base to fully deprotonate the 2(3H)-benzoxazolone.
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Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Ensure you are using anhydrous solvents and reagents.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. As mentioned, temperature plays a critical role in regioselectivity and can also impact the overall reaction rate.
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Purification Issues: The product may be lost during workup or purification. Optimize your extraction and chromatography conditions.
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for the N- and O-acylation of 2(3H)-benzoxazolone and related compounds to guide your experimental design.
Table 1: Conditions Favoring N-Acylation of 2(3H)-Benzoxazolone
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Acyl Chlorides | NaOH | Acetone/Water | Room Temp | Excellent | [4] |
| Benzoyl Chloride | Natural Clay | Solvent-free | Room Temp | High (69-97%) | [5] |
Table 2: General Principles for Influencing N- vs. O-Acylation Regioselectivity
| Factor | Favors N-Acylation (Thermodynamic) | Favors O-Acylation (Kinetic) |
| Temperature | Higher | Lower |
| Base | Stronger bases | Weaker, non-nucleophilic bases |
| Solvent | Protic or polar aprotic | Aprotic, non-polar |
| Acylating Agent | "Softer" electrophile | "Harder" electrophile |
Key Experimental Protocols
Below are detailed methodologies for achieving selective N- and O-acylation of 2(3H)-benzoxazolone.
Protocol 1: Selective N-Acylation of 2(3H)-Benzoxazolone
This protocol is adapted from a reported "green" synthesis of N-acyl-2(3H)-benzoxazolones.[4]
Materials:
-
2(3H)-benzoxazolone
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
Procedure:
-
To a solution of sodium hydroxide (0.015 mol) in 5 cm³ of water, add 2(3H)-benzoxazolone (0.012 mol) with stirring.
-
Add 45 cm³ of acetone to the solution.
-
After stirring for 15 minutes, add the acylating agent (0.015 mol).
-
Continue stirring the resulting mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by recrystallization or column chromatography.
Protocol 2: General Strategy for Selective O-Acylation (Hypothetical Protocol based on General Principles)
This protocol is a suggested starting point for achieving O-acylation based on the principles of kinetic control. Optimization will likely be necessary.
Materials:
-
2(3H)-benzoxazolone
-
"Hard" acylating agent (e.g., an acyl fluoride or an anhydride with electron-withdrawing groups)
-
A non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 2(3H)-benzoxazolone (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the non-nucleophilic base (1.1 equivalents) dropwise and stir for 30 minutes.
-
Slowly add the "hard" acylating agent (1.1 equivalents) to the cooled solution.
-
Maintain the low temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, keeping the column and eluents cold if the product is found to be unstable.
Visualizing Reaction Control
The regioselectivity of 2(3H)-benzoxazolone acylation can be understood through the concepts of kinetic and thermodynamic control.
Caption: Kinetic vs. Thermodynamic control in benzoxazolone acylation.
The diagram above illustrates that O-acylation, with a lower activation energy (Ea), is the kinetically favored pathway, leading to the faster-formed product. In contrast, N-acylation has a higher activation energy but results in a more stable, thermodynamic product.
Caption: Workflow for optimizing acylation regioselectivity.
This workflow outlines the key experimental variables that can be adjusted to control the regioselectivity of the acylation reaction, guiding the user toward either the N- or O-acylated product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QM/MM Modeling of Class A β-Lactamases Reveals Distinct Acylation Pathways for Ampicillin and Cefalexin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Acetyl-2(3H)-benzoxazolone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Acetyl-2(3H)-benzoxazolone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a derivative of the benzoxazolone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of this compound have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][4] Its anti-inflammatory and analgesic effects are often associated with the inhibition of pathways like those involving cyclooxygenase (COX) enzymes.[1]
Q2: What makes this compound challenging to work with in biological assays?
A2: Like many small molecule organic compounds, this compound has poor aqueous solubility. This can lead to precipitation when added to aqueous buffers and cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.[5]
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[6][7] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of the compound.[8]
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term experiments.[1][6][9][10][11] It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[9][10][11]
Troubleshooting Guide: Compound Precipitation
This guide addresses common precipitation issues encountered when preparing working solutions of this compound for biological assays.
dot
Caption: Troubleshooting workflow for addressing precipitation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[11] |
| Rapid dilution of the DMSO stock solution into the aqueous medium causes "solvent shock," leading to the compound crashing out of solution. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed medium before making the final dilution. Add the compound stock dropwise while gently vortexing or swirling the medium.[8] | |
| The temperature of the cell culture medium is too low, decreasing the compound's solubility. | Always use pre-warmed (e.g., 37°C) cell culture medium for preparing your working solutions.[8] | |
| Precipitation Over Time in Incubator | The compound's solubility is affected by temperature shifts (e.g., from room temperature to 37°C) or pH changes in the medium due to CO2 and cellular metabolism. | Pre-warm the medium to 37°C before adding the compound. Ensure the medium is properly buffered (e.g., with HEPES) for the incubator's CO2 concentration.[8] |
| The compound may be unstable and degrading into less soluble byproducts over the course of the experiment. | Assess the stability of the compound under your specific experimental conditions. Consider preparing fresh working solutions more frequently.[11] | |
| The compound is interacting with components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS). | Test the compound's solubility in a simpler buffer like PBS to see if media components are the cause. If serum is suspected, consider reducing the percentage or using a serum-free medium.[8] | |
| Cloudy or Precipitated Stock Solution | The compound is not fully dissolved in the DMSO stock. | Gently warm the stock solution (e.g., to 37°C) and vortex or sonicate briefly to ensure complete dissolution.[8] |
| The DMSO stock has absorbed water from the atmosphere, reducing its solvating capacity. | Use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize exposure to air.[8] | |
| The compound has precipitated out of the DMSO stock during storage, especially at low temperatures. | Before use, allow the stock solution to come to room temperature and vortex to redissolve any precipitate. Aliquoting the stock solution into single-use volumes can minimize freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 177.16 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1.77 mg of this compound.
-
Add DMSO: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[8]
-
Intermediate Dilution (Recommended):
-
To prepare a 100 µM working solution from a 10 mM stock (a 1:100 dilution), first create a 1:10 intermediate dilution.
-
Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix gently by pipetting.
-
-
Final Dilution:
-
While gently vortexing or swirling a larger volume of pre-warmed medium, add the intermediate dilution (or the stock solution for a direct dilution) dropwise. For example, to make 10 mL of a 10 µM final concentration from a 10 mM stock, add 10 µL of the stock to 9.99 mL of medium.
-
This gradual addition helps prevent "solvent shock" and precipitation.[8]
-
-
Final Mix and Use: Gently vortex the final working solution to ensure homogeneity. It is recommended to use the prepared working solution immediately.[8]
Solubility Data Summary
| Solvent/System | Solubility | Remarks |
| Water | Poor | Expected to have very low solubility in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Poor | Similar to water, solubility is expected to be low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing high-concentration stock solutions.[7] |
| Ethanol | Likely Soluble | May be an alternative to DMSO, but compatibility with the specific assay must be confirmed. |
| Cell Culture Media | Limited | Solubility is dependent on the final concentration, temperature, pH, and presence of other components like serum.[8] |
Potential Signaling Pathway Interaction
Derivatives of this compound are known for their anti-inflammatory properties, which often involve the modulation of the cyclooxygenase (COX) pathway.[1] The COX-2 enzyme is a key player in the inflammatory response, and its expression can be regulated by the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this signaling cascade.
dot
Caption: Simplified NF-κB signaling pathway leading to COX-2 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Managing byproduct formation during the synthesis of benzoxazolone derivatives.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazolone derivatives. Our aim is to help you manage and minimize byproduct formation, leading to higher yields and purity of your target compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Significant Byproduct Formation in the 2-Aminophenol and Urea Reaction
Q1: I am observing a significant amount of an unknown, high-melting point byproduct in my synthesis of benzoxazolone from 2-aminophenol and urea. What is this likely to be and how can I prevent its formation?
A1: A common byproduct in this reaction is biuret , which forms from the self-condensation of urea at elevated temperatures.[1][2][3] Excessively high temperatures and prolonged reaction times are the primary contributors to biuret formation.[1][2]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. The condensation of 2-aminophenol and urea is typically carried out in a melt phase at temperatures between 130-160°C. Exceeding this range significantly accelerates the formation of biuret.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times once the starting material (2-aminophenol) has been consumed.
-
Urea Stoichiometry: While a slight excess of urea (e.g., 1.5 to 3 equivalents) can help drive the reaction to completion, a large excess can increase the likelihood of biuret formation.[1]
-
Atmosphere: The presence of ammonia can shift the equilibrium away from biuret formation.[2][4] While not always practical in a lab setting, conducting the reaction under an inert atmosphere can minimize oxidative side reactions of the 2-aminophenol.
Q2: My TLC plate shows multiple spots, and the final product is difficult to purify. What are other potential byproducts?
A2: Besides biuret, other byproducts can arise from impurities in the starting materials or from side reactions.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-aminophenol and urea in your crude product.
-
N,N'-Disubstituted Ureas: If your 2-aminophenol or urea is contaminated with other amines, you may form undesired N,N'-disubstituted ureas.
-
Oxidation Products: 2-Aminophenols can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Purification Strategy:
-
Recrystallization: Benzoxazolone can often be purified by recrystallization from a suitable solvent such as ethanol or water.
-
Column Chromatography: For more persistent impurities, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.
Issue 2: Byproduct Formation in Phosgene-Free Synthetic Routes
Q3: I am using diphenyl carbonate as a phosgene substitute to synthesize a benzoxazolone derivative. What are the potential byproducts in this reaction?
A3: While diphenyl carbonate is a safer alternative to phosgene, side reactions can still occur. A common side reaction is the formation of anisole through the reaction of phenol (a byproduct of the main reaction) with dimethyl carbonate (if used as a precursor to diphenyl carbonate) or from the decomposition of methyl phenyl carbonate, an intermediate.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Lewis acids are often used to promote the desired cyclization.
-
Temperature Control: As with other methods, optimal temperature control is crucial to minimize side reactions.
Q4: When using 1,1'-Carbonyldiimidazole (CDI) for the cyclization, I observe the formation of imidazole-related impurities. How can these be removed?
A4: The use of CDI results in the formation of imidazole as a byproduct. Fortunately, imidazole is highly soluble in water.
Work-up Procedure:
-
After the reaction is complete, quenching the reaction mixture with a dilute acid (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble. Subsequent extraction with an organic solvent will separate the desired benzoxazolone derivative from the imidazole hydrochloride salt in the aqueous layer.
Data Presentation
The following tables summarize the impact of key reaction parameters on byproduct formation and product yield.
Table 1: Effect of Temperature on Biuret Formation in the Urea Melt Method
| Temperature (°C) | Time (minutes) | Biuret Formed (%) | Notes |
| 140 | 60 | ~2.5 | Rate of formation is approximately linear in the initial phase.[2] |
| 150 | 60 | ~4.8 | A significant increase in biuret formation is observed.[2] |
| 160 | 60 | ~7.0 | High temperatures lead to substantial byproduct formation.[2] |
| 170 | 60 | ~9.5 | Not recommended for benzoxazolone synthesis due to excessive byproduct formation and potential for product decomposition.[2] |
Table 2: Influence of Reagent Ratio on Benzoxazolone Synthesis
| 2-Aminophenol (Equivalents) | Urea (Equivalents) | Typical Yield of Benzoxazolone | Comments |
| 1 | 1.1 | Moderate to Good | A small excess of urea is often sufficient. |
| 1 | 2.0 | Good to Excellent | A commonly used ratio to drive the reaction to completion.[1] |
| 1 | >3.0 | Variable | Increased risk of biuret formation and more complex purification.[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzoxazolone from 2-Aminophenol and Urea
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 equivalent) and urea (2.0 equivalents).
-
Heating: Heat the mixture in an oil bath to 135-140°C. The solids will melt and form a homogenous solution.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask and stir to break up the solid mass.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and biuret.
-
-
Purification:
-
The crude benzoxazolone can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Competing pathways in the synthesis of benzoxazolone from 2-aminophenol and urea.
Caption: A logical workflow for troubleshooting byproduct formation in benzoxazolone synthesis.
References
Technical Support Center: Enhancing the Stability of 6-Acetyl-2(3H)-benzoxazolone Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-acetyl-2(3H)-benzoxazolone analogs. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound analogs a critical concern?
A1: The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable metabolic stability and wide range of biological activities.[1][2] However, the overall stability of a drug candidate is paramount for its development, as it influences shelf-life, bioavailability, and safety. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.
Q2: What are the most likely degradation pathways for this compound analogs?
A2: Based on the chemical structure, which includes a lactam (a cyclic amide) within the oxazolone ring and an acetyl group, the most probable degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[3][4] This is a common degradation pathway for β-lactam antibiotics, which share a similar functional group.
-
Oxidation: The acetyl group and the aromatic ring can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions such as high temperatures, humidity, a range of pH values, oxidizing agents, and light.[5][6][7] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can separate the parent drug from its degradation products.[5]
-
Understanding the intrinsic stability of the molecule, which helps in formulation development and the determination of appropriate storage conditions.[6]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in solution.
-
Question: My this compound analog degrades quickly after being dissolved. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation in solution is often due to hydrolysis of the lactam ring, which can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solvent system is near neutral (pH 7). If the compound's solubility is an issue, consider using a buffered solution to maintain a stable pH.
-
Solvent Selection: If possible, use aprotic solvents for short-term handling, although for biological assays, aqueous solutions are often necessary. In such cases, prepare solutions fresh before use.
-
Temperature: Keep solutions cold (2-8 °C) and protected from light to slow down the degradation rate. Prepare stock solutions in a non-aqueous solvent if possible and dilute into aqueous media immediately before the experiment.
-
-
Issue 2: Appearance of multiple peaks in HPLC analysis after sample preparation or storage.
-
Question: I am observing several unexpected peaks in my HPLC chromatogram. How can I determine if these are degradation products?
-
Answer: The appearance of new peaks is a strong indicator of degradation. To confirm this, you should perform a systematic forced degradation study.
-
Troubleshooting Workflow:
Caption: Workflow for identifying degradation products.
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am getting variable results in my cell-based or enzyme assays. Could this be related to compound stability?
-
Answer: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades during the assay incubation period, the effective concentration will decrease over time, leading to variability.
-
Troubleshooting Steps:
-
Stability in Assay Media: Assess the stability of your compound directly in the assay media under the exact conditions of the experiment (e.g., 37 °C, 5% CO2). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Fresh Preparations: Always use freshly prepared solutions for your assays. Avoid using solutions that have been stored, even at low temperatures, for extended periods.
-
Minimize Exposure: Protect your compound from light and elevated temperatures as much as possible during handling and assay setup.
-
-
Strategies to Enhance Stability
Q4: How can the stability of this compound analogs be improved?
A4: Enhancing stability is a key aspect of the drug design and lead optimization process. Several strategies can be employed:
-
Structural Modification:
-
Modifying the Lactam Ring: While challenging without losing biological activity, subtle modifications to the electronic properties of the benzoxazolone ring system can influence the reactivity of the lactam.
-
Substitution Pattern: The type and position of substituents on the benzene ring can significantly impact stability. Electron-withdrawing or -donating groups can alter the susceptibility of the lactam ring to hydrolysis. Studies on related heterocyclic systems have shown that the substitution pattern affects the pKa and, consequently, the stability.[8]
-
Bioisosteric Replacement: In some cases, replacing the benzoxazolone core with a more stable bioisostere might be a viable option, provided the key pharmacophoric features are maintained.[1]
-
Introduction of Steric Hindrance: Introducing bulky groups near the lactam carbonyl may sterically hinder the approach of water molecules, thereby slowing down hydrolysis.
-
Fluorination: The incorporation of fluorine atoms can sometimes enhance metabolic stability and alter electronic properties, which may influence chemical stability.[4][9]
-
-
Formulation Strategies:
-
pH Optimization: Formulating the compound in a buffered solution at a pH where it exhibits maximum stability is a common approach.
-
Excipient Selection: For solid dosage forms, careful selection of excipients is crucial to avoid those that may promote degradation.
-
Lyophilization: For compounds that are highly unstable in solution, lyophilization (freeze-drying) to create a solid powder for reconstitution just before use can be an effective strategy.
-
Quantitative Data on Stability
| Stress Condition | Temperature (°C) | Duration | % Degradation of Analog X | Major Degradation Products (RT in min) |
| 0.1 M HCl | 60 | 24 h | Data to be generated | Data to be generated |
| 0.1 M NaOH | 60 | 8 h | Data to be generated | Data to be generated |
| 3% H₂O₂ | 25 | 24 h | Data to be generated | Data to be generated |
| Thermal | 80 | 48 h | Data to be generated | Data to be generated |
| Photolytic | UV/Vis | 24 h | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound analogs. The conditions should be optimized for each specific compound to achieve a target degradation of 5-20%.[10]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80 °C.
-
Also, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
Analyze samples after a defined exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Caption: General workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from all degradation products.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water mixtures, with a suitable buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid or trifluoroacetic acid).
-
-
Method Optimization:
-
Develop a gradient elution method to ensure separation of the parent compound from any potential degradation products, which may have very different polarities.
-
Optimize the flow rate, column temperature, and injection volume.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the peak purity of the parent compound in the presence of co-eluting degradation products.
-
-
Validation:
Caption: Logical flow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. biomedres.us [biomedres.us]
- 8. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 6-Acetyl-2(3H)-benzoxazolone
Welcome to the technical support center for the analysis of substituted 6-acetyl-2(3H)-benzoxazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the interpretation of complex NMR spectra encountered during routine analysis and novel synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shift ranges for the protons of this compound?
A1: The 1H NMR spectrum of this compound will typically exhibit distinct signals for the aromatic protons, the N-H proton of the benzoxazolone ring, and the methyl protons of the acetyl group. The aromatic protons generally appear in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current.[1] The specific chemical shifts and splitting patterns will depend on the substitution pattern on the benzene ring. The N-H proton of the lactam ring is expected to be a broad singlet, with its chemical shift being sensitive to the solvent and concentration.[1] The methyl protons of the acetyl group typically appear as a sharp singlet in a more upfield region.
Q2: How do substituents on the benzoxazolone ring affect the 1H NMR spectrum?
A2: Substituents on the benzoxazolone ring can significantly influence the chemical shifts of the aromatic protons. Electron-donating groups (EDGs) like -OH or -OCH3 will generally cause an upfield shift (to lower ppm values) of the signals for ortho and para protons due to increased electron density. Conversely, electron-withdrawing groups (EWGs) such as -NO2 or halides will cause a downfield shift (to higher ppm values) of the ortho and para protons. The meta protons are generally less affected by these substituent effects. The splitting patterns of the aromatic protons will also change depending on the position and number of substituents, leading to more complex spectra.
Q3: My 1H NMR spectrum of a substituted this compound shows more signals than expected. What could be the cause?
A3: The presence of more signals than anticipated in the 1H NMR spectrum can be attributed to several factors:
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Presence of Rotamers: Restricted rotation around single bonds (e.g., the amide bond or a bond to a bulky substituent) can lead to the existence of different conformers (rotamers) that are stable on the NMR timescale. This results in a separate set of signals for each rotamer.
-
Mixture of Isomers: If the synthesis of the substituted derivative is not completely regioselective, you may have a mixture of positional isomers, each giving its own set of NMR signals.
-
Impurities: The presence of starting materials, byproducts, or residual solvents can also contribute to extra peaks in the spectrum.
To investigate the presence of rotamers, acquiring the spectrum at a higher temperature can be helpful. Increased thermal energy can lead to faster rotation and coalescence of the signals into a single, averaged peak.
Troubleshooting Guide
This guide addresses common issues encountered during the acquisition and interpretation of NMR spectra for substituted this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poorly shimmed magnetic field.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Chemical exchange (e.g., N-H proton). | 1. Re-shim the spectrometer.2. Prepare a more dilute sample.3. Filter the sample through a small plug of glass wool to remove any particulate matter.4. For N-H protons, a D2O exchange experiment can confirm the signal and often results in its disappearance. |
| Complex/Overlapping Aromatic Signals | 1. Multiple substituents on the benzene ring leading to complex splitting patterns.2. Similar chemical environments of different aromatic protons. | 1. Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.2. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons. |
| Incorrect Integration | 1. Overlapping signals.2. Poor phasing or baseline correction of the spectrum.3. Signal saturation, especially for intense peaks. | 1. Use deconvolution software to separate and integrate overlapping peaks.2. Carefully reprocess the spectrum with proper phasing and baseline correction.3. Increase the relaxation delay (d1) in the acquisition parameters to ensure full relaxation of all protons before the next scan. |
| No Signal for N-H Proton | 1. The N-H proton may be undergoing rapid exchange with residual water in the deuterated solvent.2. The signal may be very broad and lost in the baseline noise. | 1. Use a freshly opened ampoule of high-purity deuterated solvent.2. Acquire the spectrum in a different solvent, such as DMSO-d6, where N-H protons are often sharper and more readily observed. |
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
While experimental data from literature for the parent compound is sparse, the following table provides predicted chemical shift ranges based on general principles for similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-4 | 7.5 - 7.8 (d) | 110 - 120 |
| H-5 | 7.8 - 8.1 (dd) | 120 - 130 |
| H-7 | 7.1 - 7.4 (d) | 108 - 115 |
| N-H | 9.0 - 11.0 (br s) | - |
| -C(O)CH3 | 2.5 - 2.7 (s) | 25 - 30 |
| C-2 | - | 155 - 165 |
| C-3a | - | 130 - 140 |
| C-6 | - | 130 - 140 |
| C-7a | - | 140 - 150 |
| -C (O)CH3 | - | 195 - 205 |
Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted this compound derivative for 1H NMR (20-50 mg for 13C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Standard 1H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
References
Validation & Comparative
A Comparative Guide to 6-Acetyl-2(3H)-Benzoxazolone and Benzothiazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of heterocyclic structures, 6-acetyl-2(3H)-benzoxazolone and benzothiazole have emerged as "privileged scaffolds" due to their versatile biological activities. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties at a Glance
The seemingly subtle difference between the oxygen atom in the benzoxazolone ring and the sulfur atom in the benzothiazole ring imparts distinct physicochemical properties that can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound Scaffold | Benzothiazole Scaffold | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronics, lipophilicity, and hydrogen bonding potential. |
| Lipophilicity (logP) | Generally lower | Generally higher | Affects solubility, membrane permeability, and plasma protein binding. |
| Hydrogen Bonding | Carbonyl group acts as a hydrogen bond acceptor. The N-H group can act as a donor. | Nitrogen atom acts as a hydrogen bond acceptor. | Crucial for target binding and solubility. |
| Metabolic Stability | The oxazolone ring can be susceptible to hydrolysis. | The thiazole ring is generally more metabolically stable. | Impacts the half-life and duration of action of the drug. |
Comparative Biological Activities
Both this compound and benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities. Below is a comparative summary of their performance in key therapeutic areas.
Anti-inflammatory and Analgesic Activity
A study directly comparing 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives revealed that propanoic acid side chains on both scaffolds yielded compounds with significant analgesic and anti-inflammatory effects. Notably, the benzothiazolinone derivative, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, exhibited the highest activity in this series, although it was less potent than the standard drug indomethacin.[1] Derivatives of 6-acyl-2(3H)-benzoxazolone have also been shown to be potent inhibitors of carrageenan-induced paw edema.[2]
Table 1: Comparative Anti-inflammatory Activity
| Compound Scaffold | Derivative | Animal Model | Inhibition of Edema (%) | Reference |
| Benzoxazolone | 6-Acyl-3-substituted-2(3H)-benzoxazolones | Carrageenan-induced paw edema in mice | Potent inhibition observed | [2] |
| Benzothiazole | 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema in mice | High | [1] |
| Benzothiazole | Compounds 17c and 17i | Carrageenan-induced rat paw edema | 17c: 72-80%, 17i: 64-78% (at 1-3h) | [3] |
Table 2: Comparative Analgesic Activity
| Compound Scaffold | Derivative | Animal Model | Analgesic Effect | Reference |
| Benzoxazolone | Propanoic acid derivatives | p-Benzoquinone-induced writhing in mice | High | [1] |
| Benzothiazole | 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | p-Benzoquinone-induced writhing in mice | Highest in the series | [1] |
| Benzothiazole | Compounds 3C and 3E | Not specified | Comparable to celecoxib | [4] |
Anticancer Activity
Both scaffolds have been extensively investigated for their anticancer potential, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Compound Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [5] |
| Benzothiazole | Substituted bromopyridine acetamide derivative 29 | SKRB-3 (Breast) | 0.0012 | [6] |
| Benzothiazole | Substituted bromopyridine acetamide derivative 29 | SW620 (Colon) | 0.0043 | [6] |
| Benzothiazole | Substituted bromopyridine acetamide derivative 29 | A549 (Lung) | 0.044 | [6] |
| Benzothiazole | Substituted bromopyridine acetamide derivative 29 | HepG2 (Liver) | 0.048 | [6] |
| Benzothiazole | Derivative with nitro substituent (A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [7][8] |
| Benzothiazole | Derivative with fluorine substituent (B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [7][8] |
| Benzothiazole | Compound 7l | HCT116 (Colon) | 2.527 | [9] |
| Benzothiazole | Compound 7l | HeLa (Cervical) | 2.659 | [9] |
| Benzothiazole | Compound 2c | HCT116 (Colon) | 3.670 | [9] |
| Benzothiazole | Compound 2c | HeLa (Cervical) | 2.642 | [9] |
| Benzoxazolone | Compound 3g | IL-6 inhibition in vitro | 5.09 ± 0.88 | [10] |
| Benzoxazolone | Compound 3d | IL-6 inhibition in vitro | 5.43 ± 0.51 | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of these scaffolds are often mediated through their interaction with key signaling pathways implicated in disease pathogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been identified as inhibitors of this pathway. For instance, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in human cancer cell lines by suppressing PI3K/Akt signaling.[11][12]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is also implicated in cancer development and progression. Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting NF-κB activation.[7][8] This inhibition leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.[7][8]
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of drug candidates.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound or benzothiazole) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.[15]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.[15]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
Both this compound and benzothiazole represent valuable scaffolds in drug design, each with a distinct profile of biological activities and physicochemical properties. The choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile.
-
Benzothiazole derivatives have shown exceptional potency in certain anticancer studies, with some compounds exhibiting nanomolar efficacy. They also demonstrate significant anti-inflammatory and analgesic activities, in some cases comparable to or exceeding that of their benzoxazolone counterparts. The generally higher metabolic stability of the benzothiazole ring may also be an advantage for developing drugs with a longer duration of action.
-
This compound derivatives also possess potent anti-inflammatory and analgesic properties. The presence of both a hydrogen bond donor and acceptor in the oxazolone ring may offer unique opportunities for target interaction.
Ultimately, the decision to pursue one scaffold over the other will be guided by a comprehensive analysis of structure-activity relationships, ADME properties, and the specific context of the drug discovery program. This guide provides a foundational comparison to assist researchers in navigating this critical decision-making process.
References
- 1. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 6-Acetyl-2(3H)-benzoxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of various derivatives of 6-Acetyl-2(3H)-benzoxazolone. The information presented is collated from multiple scientific studies to facilitate an objective evaluation of their therapeutic potential. This document summarizes quantitative data in structured tables, details key experimental protocols, and includes visualizations of relevant biological pathways and workflows.
Introduction
This compound is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its wide range of pharmacological activities. Derivatives of this core structure have demonstrated significant potential as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and cytotoxic agents. This guide aims to provide a consolidated overview of these activities, presenting comparative data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for various this compound derivatives across different therapeutic areas.
Table 1: Analgesic and Anti-inflammatory Activity
| Compound/Derivative | Analgesic Activity (% Inhibition in Writhing Test) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |
| 6-Acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones | High analgesic activity reported | Potent inhibitors of carrageenan-induced paw edema | [1] |
| 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | High analgesic activity reported | High anti-inflammatory activity reported | [2] |
| 6-(2,5-Difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | Most promising for analgesic activity in the series | - | [3] |
| Reduced compounds (4a-4d) from the series | - | Considerable anti-inflammatory activity | [3] |
Note: Specific percentage values were not consistently provided in the source materials; "High" and "Potent" are qualitative descriptors from the cited literature.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Derivative Class | Test Organism | MIC (μg/mL) | Reference |
| 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [4] |
| 3-(2-Oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli, Staphylococcus aureus, Enterococcus faecalis | Most active in the series | [5] |
| Thiazolinoalkyl-2(3H)-benzoxazolones | Candida albicans, C. parapsilosis, C. stellaatoidea | 67.5 | [6] |
| 3-Methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Gram-positive and Gram-negative bacteria, and fungi | - | [6] |
Table 3: Anticonvulsant Activity
| Derivative | Test Model | ED₅₀ (mg/kg) | Reference |
| Compound 43 (a 2(3H)-benzoxazolone derivative) | Maximal Electroshock (MES) | 8.7 | [1][7] |
| Compound 45 (a 2(3H)-benzoxazolone derivative) | Maximal Electroshock (MES) | 7.6 (i.p. in mice), 18.6 (p.o. in rats) | [1][7] |
| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | Pentylenetetrazole-induced seizure | More active than phenytoin | [8] |
Table 4: Cytotoxic Activity (IC₅₀)
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone Mannich bases | BV-173 (pre-B-cell leukemia) | Low micromolar concentrations | [9] |
| Chalcone derivatives of this compound | Various cancer cell lines | Potent cytotoxic effects reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The writhing test, a model for visceral pain, is used to assess the peripheral analgesic effects of the compounds.[10]
-
Animals: Male Swiss albino mice.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compounds, vehicle (control), or a standard drug are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[11]
-
Animals: Wistar rats.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds, vehicle, or a standard anti-inflammatory drug are administered.
-
After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[4]
-
Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]
-
Animals: Mice or rats.
-
Procedure:
-
Animals are administered the test compound, vehicle, or a standard anticonvulsant drug.
-
After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The protective effect of the compound is noted, and the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12]
-
Materials: Cancer cell lines, 96-well plates, culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT.
-
The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Arachidonic Acid Cascade and Prostaglandin Synthesis
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. The following diagram illustrates the arachidonic acid cascade, highlighting the role of cyclooxygenase (COX) enzymes, the primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: The Arachidonic Acid Cascade leading to Prostaglandin Synthesis.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized this compound derivatives.
Caption: A generalized workflow for screening the biological activity of novel compounds.
References
- 1. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carrageenan induced paw: Topics by Science.gov [science.gov]
- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 6-Acetyl-2(3H)-benzoxazolone Derivatives: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the myriad of heterocyclic compounds, the 6-Acetyl-2(3H)-benzoxazolone scaffold has emerged as a promising platform for the development of new therapeutic agents. Extensive in vitro studies have demonstrated the cytotoxic effects of various derivatives against a range of cancer cell lines. This guide provides a comparative overview of the pre-clinical in vivo validation of a representative this compound derivative, benchmarked against a standard-of-care chemotherapeutic agent. Due to the limited availability of direct comparative in vivo studies in publicly accessible literature, this guide combines established in vitro data with illustrative in vivo experimental designs and hypothetical data to provide a framework for evaluation.
Comparative In Vitro Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Table 1: In Vitro Cytotoxicity of a Representative this compound Derivative vs. Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) |
| Benzoxazolone Derivative 1 | MCF-7 (Breast) | 15.21 | WI-38 (Lung) | 37.97 | 2.50 |
| Benzoxazolone Derivative 2 | HepG2 (Liver) | 10.50 | WI-38 (Lung) | 37.97 | 3.62 |
| Doxorubicin | HCT-116 (Colon) | 0.15 | VERO (Kidney) | 0.99 | 6.60 |
Note: The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells. The data for benzoxazolone derivatives is representative of compounds investigated in preclinical studies.[1]
In Vivo Xenograft Studies: A Comparative Framework
To assess the in vivo anticancer activity, a human tumor xenograft model in immunocompromised mice is a standard preclinical methodology. In this model, human cancer cells are implanted, and the effect of the test compound on tumor growth is evaluated.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study comparing a this compound derivative with a standard chemotherapeutic agent.
Illustrative In Vivo Efficacy Data
The following table presents hypothetical in vivo data from a xenograft study in mice bearing MCF-7 breast cancer tumors, comparing a representative this compound derivative with Cisplatin.
Table 2: Hypothetical In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| Benzoxazolone Derivative | 50 mg/kg | 600 ± 150 | 60 | -2 |
| Cisplatin | 5 mg/kg | 450 ± 120 | 70 | -10 |
Note: This data is illustrative and intended to represent a potential outcome for a promising novel anticancer agent. Actual results would be subject to rigorous experimental validation.
Signaling Pathway Inhibition
Many this compound derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.
Detailed Experimental Protocols
Human Tumor Xenograft Model
-
Cell Culture and Preparation: Human cancer cells (e.g., MCF-7) are cultured in appropriate media until they reach 80-90% confluency. Cells are then harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Handling and Tumor Implantation: Female athymic nude mice (4-6 weeks old) are used. After a period of acclimatization, each mouse is subcutaneously injected with the cell suspension in the right flank.
-
Tumor Growth Monitoring and Treatment: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2. Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The this compound derivative, the standard drug (e.g., Cisplatin), or the vehicle control are administered according to the predetermined dosing schedule (e.g., intraperitoneally, daily for 14 days).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are recorded throughout the study. The primary efficacy endpoint is tumor growth inhibition. Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and post-mortem analysis of major organs.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Conclusion
While in vitro studies provide a strong rationale for the anticancer potential of this compound derivatives, rigorous in vivo validation is imperative to translate these findings into clinically viable therapies. The comparative framework presented here, combining established in vitro data with standardized in vivo protocols and illustrative data, offers a valuable resource for researchers in the field. The favorable selectivity profile observed in vitro for some derivatives, coupled with their potential to inhibit critical oncogenic pathways, underscores the importance of further in vivo investigation to fully characterize their therapeutic window and efficacy against various cancer types. Future studies directly comparing these novel compounds with standard-of-care agents in relevant preclinical models will be crucial for their advancement in the drug development pipeline.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Acetyl-2(3H)-benzoxazolone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-acetyl-2(3H)-benzoxazolone analogs, focusing on their potential as anticancer and enzyme-inhibiting agents. The information presented herein is compiled from various studies to offer a comprehensive overview of the current research landscape.
Introduction
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds.[1] Modifications at the acetyl group, often through Claisen-Schmidt condensation to form chalcone derivatives, and substitutions on the benzoxazolone ring have led to the discovery of potent cytotoxic and enzyme-inhibitory molecules.[2][3] This guide summarizes the key findings from SAR studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. The following tables summarize the cytotoxic and carbonic anhydrase inhibitory activities of various chalcone and Mannich base derivatives.
Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values between tables should be made with caution due to variations in experimental conditions, such as cell lines and assay protocols.
Table 1: Cytotoxic Activity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogs against Human Cancer Cell Lines
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | 3-Benzyloxyphenyl | MCF-7 | 15.02 | [4] |
| 2 | 4-Methoxyphenyl | MCF-7 | 5.24 | [4] |
| 3 | 3,4-Dimethoxyphenyl | MCF-7 | 84.54 | [4] |
| 4 | 3-Benzyloxyphenyl | HCT-116 | Resistant | [4] |
| 5 | 4-Methoxyphenyl | HCT-116 | 2.02 | [4] |
| 6 | 3,4-Dimethoxyphenyl | HCT-116 | 3.41 | [4] |
Table 2: Cytotoxic Activity of Mannich Bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones against Human Pre-B-cell Leukemia (BV-173) Cell Line
| Compound ID | Aryl Substituent | Amine Moiety | IC50 (µM) | Reference |
| 7 | Phenyl | Morpholine | >100 | [5] |
| 8 | Phenyl | 4-Methylpiperazine | 18.4 | [5] |
| 9 | 4-Methoxyphenyl | Morpholine | 8.6 | [5] |
| 10 | 4-Methoxyphenyl | 4-Methylpiperazine | 5.2 | [5] |
Table 3: Carbonic Anhydrase Inhibitory Activity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogs
| Compound ID | Aryl Substituent | hCA I Ki (µM) | hCA II Ki (µM) |
| Chalcone 1 | Phenyl | 50.32 ± 8.14 | 25.11 ± 3.98 |
| Chalcone 2 | 4-Methylphenyl | 45.17 ± 6.23 | 20.18 ± 2.76 |
| Chalcone 3 | 4-Methoxyphenyl | 38.45 ± 5.11 | 15.78 ± 1.98 |
| Chalcone 4 | 4-Chlorophenyl | 28.37 ± 4.56 | 10.85 ± 1.54 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
The precursor, this compound, is typically synthesized via Friedel-Crafts acylation of 2(3H)-benzoxazolone.
Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dimethylformamide (DMF)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Slowly add anhydrous aluminum chloride to DMF with stirring in an ice bath.
-
To this complex, add 2(3H)-benzoxazolone and acetyl chloride portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-70 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Analogs (Chalcones)
Chalcones are synthesized via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Dilute HCl
Procedure:
-
Dissolve this compound and the desired substituted aromatic aldehyde in ethanol.
-
To this solution, add an aqueous solution of NaOH or KOH dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure chalcone analog.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of the compounds on carbonic anhydrase (CA) isoenzymes I and II is determined by measuring the esterase activity of the enzyme using p-nitrophenyl acetate (pNPA) as a substrate.[8][9]
Materials:
-
Human carbonic anhydrase I and II (hCA I and hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) solution in acetonitrile
-
Test compounds (dissolved in DMSO)
-
96-well UV plates
-
Spectrophotometer
Procedure:
-
The assay is performed in a 96-well plate.
-
Add Tris-HCl buffer, the enzyme solution (hCA I or hCA II), and the test compound at various concentrations to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the pNPA solution.
-
Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol, every 30 seconds for 5-10 minutes.
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model using specialized software.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of this compound analogs.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones [pubmed.ncbi.nlm.nih.gov]
- 6. anjs.edu.iq [anjs.edu.iq]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of 6-Acetyl-2(3H)-benzoxazolone Derivatives and Established Drugs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of compounds derived from 6-Acetyl-2(3H)-benzoxazolone against well-established anti-inflammatory drugs, Ibuprofen and Dexamethasone. This analysis is based on available preclinical data and aims to highlight the potential of the benzoxazolone scaffold in the development of new anti-inflammatory agents.
It is important to note that while this compound is a key chemical scaffold, much of the available anti-inflammatory research has been conducted on its various derivatives. Therefore, this guide will present data on these derivatives as a proxy for the potential of the core compound.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of a compound can be initially assessed through in vitro assays that measure the inhibition of key inflammatory mediators. A common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which is crucial for prostaglandin synthesis. Other important targets include pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound/Drug | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Benzoxazolone Derivatives | |||
| Derivative 3d[1] | IL-6 | 5.43 ± 0.51 | Not Applicable |
| Derivative 3g[1] | IL-6 | 5.09 ± 0.88 | Not Applicable |
| Derivative 3c[1] | IL-6 | 10.14 ± 0.08 | Not Applicable |
| Ibuprofen | |||
| COX-1 | 12[2] | 0.15[2] | |
| COX-2 | 80[2] | ||
| Dexamethasone | |||
| TNF-α & IL-1β induced mediators | 0.002 - 1 | Not Applicable |
Note: Data for benzoxazolone derivatives are for specific synthesized compounds as cited and not for this compound itself. IC50 values for Dexamethasone represent a range for the inhibition of various inflammatory and angiogenic mediators.[3]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. This test measures the reduction in swelling (edema) in the paw of an animal after the injection of carrageenan, an inflammatory agent.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Drug | Dose | Time Point | % Inhibition of Edema |
| 6-Acyl-2(3H)-benzoxazolone Derivatives | 100 mg/kg | 3 hours | Varies by derivative |
| Ibuprofen | 100 mg/kg | Not Specified | Significant reduction |
| Dexamethasone | Not Specified | Not Specified | Significant reduction[4][5] |
Note: Specific percentage inhibition for 6-acyl-2(3H)-benzoxazolone derivatives can vary significantly based on the specific chemical modifications.[6][7] Data for Ibuprofen and Dexamethasone are presented qualitatively due to variability in experimental setups across different studies.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Inflammatory signaling pathway and points of drug intervention.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
In Vitro COX (ovine COX-1 and human recombinant COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a measure of its potency.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
The reaction mixture containing the enzyme, reaction buffer, and heme cofactor is pre-incubated with various concentrations of the test compound or vehicle.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The mixture is incubated for a specific period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation in a living organism.
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drugs (e.g., Ibuprofen, Dexamethasone)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a reference drug group, and test compound groups.
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion
Derivatives of this compound have demonstrated promising anti-inflammatory activity in both in vitro and in vivo preclinical models. Their ability to inhibit key inflammatory mediators such as IL-6 suggests a mechanism of action that may differ from or complement traditional NSAIDs. While direct comparative data for this compound is limited, the consistent anti-inflammatory effects observed with its derivatives warrant further investigation into this chemical class for the development of novel anti-inflammatory therapeutics. Future studies should focus on elucidating the precise molecular targets and conducting head-to-head comparisons with established drugs to better define the therapeutic potential of this promising scaffold.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Bioisosteric Replacement Strategies for the 6-Acetyl-2(3H)-benzoxazolone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 6-acetyl-2(3H)-benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature, which allows it to interact with a wide array of biological targets.[1] This guide provides a comparative analysis of bioisosteric replacement strategies for this scaffold, focusing on the substitution of the core ring structure to modulate its pharmacological profile. Particular attention is given to the widely explored replacement of the benzoxazolone ring with its sulfur analogue, 2(3H)-benzothiazolinone.
Core Scaffold and Bioisosteric Replacement
Bioisosterism, the exchange of a functional group with another that has similar physical and chemical properties, is a fundamental strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.[2][3] In the context of the this compound scaffold, the most common bioisosteric replacement involves substituting the oxygen atom of the oxazolone ring with a sulfur atom to yield the 6-acetyl-2(3H)-benzothiazolone scaffold. This subtle change can significantly impact the compound's biological activity.
Caption: Bioisosteric replacement of oxygen with sulfur.
Comparative Biological Activity: Analgesic and Anti-inflammatory Effects
A key area where bioisosteric replacement of the 6-acyl-2(3H)-benzoxazolone scaffold has been explored is in the development of analgesic and anti-inflammatory agents. A study by Ünlü et al. provides a direct comparison of a series of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives. While data for the exact 6-acetyl derivatives is not provided, the following tables present a comparative analysis of closely related 6-benzoyl analogues, offering valuable insights into the impact of the O/S replacement.
Table 1: Comparative Analgesic Activity of 6-Benzoyl Derivatives
| Compound | Scaffold | % Inhibition of Writhing (Analgesic Activity) |
| 3-(6-benzoyl-2-benzoxazolinon-3-yl)propanoic acid | Benzoxazolone | 55.4 |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Benzothiazolone | 72.8 |
| Indomethacin (Reference) | - | 85.2 |
Data extracted from a study by Ünlü et al. The p-benzoquinone-induced writhing test in mice was used to assess analgesic activity.[4]
Table 2: Comparative Anti-inflammatory Activity of 6-Benzoyl Derivatives
| Compound | Scaffold | % Inhibition of Edema (Anti-inflammatory Activity) |
| 3-(6-benzoyl-2-benzoxazolinon-3-yl)propanoic acid | Benzoxazolone | 35.7 |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Benzothiazolone | 48.2 |
| Indomethacin (Reference) | - | 52.1 |
Data extracted from a study by Ünlü et al. The carrageenan-induced paw edema model in mice was used to assess anti-inflammatory activity.[4]
The data clearly indicates that for the 6-benzoyl derivatives with a propanoic acid side chain, the benzothiazolone scaffold confers significantly higher analgesic and anti-inflammatory activity compared to the benzoxazolone scaffold.[4]
Experimental Protocols
Detailed methodologies for the key in-vivo experiments cited are provided below.
p-Benzoquinone-Induced Writhing Test (Analgesic Activity)
This is a widely used and reliable method for screening peripherally acting analgesic drugs.
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Test Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).
-
Induction of Writhing: After a specific absorption time (e.g., 30 minutes), a 0.1% solution of p-benzoquinone in distilled water is injected i.p. at a volume of 0.25 mL/mouse.
-
Observation: Immediately after the p-benzoquinone injection, the mice are placed in an observation box, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 5-20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups relative to a control group that receives only the vehicle and p-benzoquinone.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a classic and highly reproducible model of acute inflammation.
-
Animal Model: Wistar albino rats (150-200 g) are typically used.
-
Test Compound Administration: The test compounds are administered i.p. or p.o. at a specific dose.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that in the control group.
Caption: Workflow for analgesic and anti-inflammatory screening.
Potential Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While the precise mechanism for the this compound scaffold and its bioisosteres may vary, a likely target is the arachidonic acid pathway.
Caption: Potential inhibition of the COX pathway.
Conclusion
The bioisosteric replacement of the oxygen atom in the this compound scaffold with a sulfur atom to form the 6-acetyl-2(3H)-benzothiazolone analogue represents a viable strategy for enhancing its analgesic and anti-inflammatory properties. The available data on closely related 6-benzoyl derivatives suggests a significant improvement in activity with the sulfur-containing scaffold. Further research involving the direct synthesis and comparative testing of the 6-acetyl analogues is warranted to fully elucidate the structure-activity relationship and to identify lead candidates for further development. The experimental protocols and potential mechanism of action outlined in this guide provide a framework for such future investigations.
References
- 1. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 6-Acetyl-2(3H)-benzoxazolone Derivatives: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the cross-reactivity and off-target effects of 6-Acetyl-2(3H)-benzoxazolone derivatives, a scaffold of growing interest in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate a deeper understanding of the target engagement and potential liabilities of this chemical series.
The this compound core structure has served as a versatile template for the development of novel therapeutic agents, with derivatives showing promise in areas such as cancer, inflammation, and neurological disorders.[1][2][3] While on-target potency is a primary goal in drug discovery, a comprehensive assessment of off-target interactions is equally critical for predicting potential side effects and ensuring clinical success. This guide consolidates available data to offer a comparative overview of the selectivity profiles of various this compound derivatives.
Comparative Analysis of Off-Target Binding
The following tables summarize the known cross-reactivity and off-target binding profiles of selected this compound derivatives based on available literature. It is important to note that a comprehensive screening of a single derivative against a broad panel of kinases and receptors is not yet publicly available; the data presented here is a compilation from various studies.
Table 1: Kinase and Enzyme Inhibition Profile
| Derivative Class | Intended Target | Off-Target | IC50 / Ki (µM) | Fold Selectivity | Reference |
| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | PI3Kα | Carbonic Anhydrase I (hCA I) | 29.74 - 69.57 | Not Reported | [1] |
| Carbonic Anhydrase II (hCA II) | 18.14 - 48.46 | Not Reported | [1] | ||
| Benzo[d]oxazol-2(3H)-one Analog (D03) | CDYL | CDYL2 | >70 | >140 | [4] |
| CDY1 | No Binding | - | [4] | ||
| CBX7 | >16 | >32 | [4] |
Table 2: Receptor Binding Affinity Profile
| Derivative | Intended Target | Off-Target Receptor | Ki (nM) | Fold Selectivity | Reference |
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | Sigma-1 | Sigma-2 | 493 | 58 | |
| µ-opioid | >10,000 | - | |||
| δ-opioid | >10,000 | - | |||
| κ-opioid | >10,000 | - | |||
| 5-HT2 | >10,000 | - | |||
| Dopamine D2 | >10,000 | - | |||
| Muscarinic M2 | >10,000 | - |
Key Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the cross-reactivity and off-target effects of this compound derivatives.
In Vitro Kinase/Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a purified enzyme, such as PI3Kα or Carbonic Anhydrase.
Materials:
-
Purified recombinant enzyme
-
Substrate specific to the enzyme
-
ATP (for kinases)
-
Test compound (this compound derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.
-
Initiation: Start the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically generates a signal (e.g., luminescence, fluorescence, or absorbance) that is proportional to the enzyme activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay (for Sigma Receptors)
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.[5]
Materials:
-
Receptor source (e.g., guinea pig brain membranes for Sigma-1 receptors)
-
Radioligand (e.g., --INVALID-LINK---pentazocine for Sigma-1)
-
Test compound (benzoxazolone derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 150 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing the target protein
-
Test compound (this compound derivative)
-
Cell lysis buffer
-
Equipment for heating (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension and heat the samples at different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated (denatured) proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature to generate a "melting curve." A shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates target engagement.
Conclusion
The available data suggests that this compound derivatives can be developed into potent and selective ligands for various biological targets. For instance, the benzoxazolone derivative D03 demonstrates high selectivity for the CDYL chromodomain, while certain propanoyl-substituted analogs show significant selectivity for the Sigma-1 receptor over the Sigma-2 receptor and other CNS targets. However, cross-reactivity with other enzymes, such as carbonic anhydrases, has been observed for some derivatives.
This guide highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery. While the current understanding of the off-target effects of this compound derivatives is still evolving, the information compiled here provides a valuable resource for researchers in the field. Further broad-panel screening of lead compounds will be essential to fully elucidate their selectivity profiles and to guide the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDYL inhibitor Compound D03 | CDYL inhibitor | Probechem Biochemicals [probechem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Reproducibility of 6-Acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic methods for the preparation of 6-Acetyl-2(3H)-benzoxazolone, a key intermediate in the development of various pharmaceutical compounds. The focus of this document is to objectively assess the reproducibility of these methods by presenting experimental data, detailed protocols, and a discussion of the potential challenges associated with each approach.
Comparison of Synthetic Methods
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This guide evaluates two prominent variations of this method: the classical approach using aluminum chloride (AlCl₃) in dimethylformamide (DMF) and a more contemporary solvent-free method employing silica-supported aluminum chloride. A potential microwave-assisted route using polyphosphoric acid (PPA) is also discussed as an emerging alternative, although specific data for this substrate is less readily available.
Table 1: Quantitative Comparison of Synthetic Methods
| Parameter | Method 1: Classical Friedel-Crafts (AlCl₃-DMF) | Method 2: Solvent-Free (Silica-Supported AlCl₃) | Method 3: Microwave-Assisted (PPA) |
| Yield | 77% - 89%[1][2] | 61%[3] | Data not available for this specific substrate |
| Reaction Time | Not explicitly stated, typically several hours | Not explicitly stated, typically several hours | Potentially shorter reaction times[4] |
| Reaction Temperature | 0°C to room temperature[5] | 85°C[3] | 190–230°C (for general aromatic acylations)[6] |
| Solvent | Methylene chloride, DMF[1][5] | Solvent-free[5] | Typically solvent-free[7][8] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Silica-supported Aluminum Chloride (SiO₂-AlCl₃) | Polyphosphoric Acid (PPA) |
| Catalyst Reusability | No | Yes[5] | Not applicable |
| Work-up | Aqueous work-up with acid, extraction[5] | Filtration to recover catalyst, then extraction[9] | Typically involves quenching with water and extraction |
Experimental Protocols
Method 1: Classical Friedel-Crafts Acylation using AlCl₃-DMF
This method is a widely cited procedure for the acylation of 2(3H)-benzoxazolone. The use of a Lewis acid like aluminum chloride in conjunction with DMF as a complexing agent facilitates the electrophilic aromatic substitution.
Materials:
-
2(3H)-benzoxazolone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dimethylformamide (DMF)
-
Methylene Chloride (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Prepare a solution of acetyl chloride (1.1 equivalents) in methylene chloride and add it to the addition funnel. Add this solution dropwise to the aluminum chloride suspension over 10 minutes.
-
Prepare a solution of 2(3H)-benzoxazolone (1.0 equivalent) in a mixture of methylene chloride and a small amount of DMF.
-
Add the 2(3H)-benzoxazolone solution dropwise to the reaction mixture, maintaining the temperature at 0°C. The rate of addition should be controlled to prevent excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with an additional portion of methylene chloride.
-
Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from toluene to yield this compound as a white solid.[2]
Method 2: Solvent-Free Acylation using Silica-Supported AlCl₃
This method offers a more environmentally friendly approach by eliminating the need for a solvent during the reaction and utilizing a reusable catalyst.
Materials:
-
2(3H)-benzoxazolone
-
Acetyl Chloride
-
Silica-supported Aluminum Chloride (SiO₂-AlCl₃)
-
Ethyl Acetate
-
Water
Procedure:
-
Prepare the silica-supported AlCl₃ catalyst by reacting silica gel with aluminum trichloride in refluxing carbon tetrachloride, followed by drying under vacuum.
-
In a round-bottomed flask, mix 2(3H)-benzoxazolone (2 equivalents) and the SiO₂-AlCl₃ catalyst (0.03 mol).
-
Add acetyl chloride (3 equivalents) to the mixture.
-
Heat the reaction mixture with stirring at 85°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add ethyl acetate.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate and reused.
-
Wash the filtrate with water, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Reproducibility and Challenges
Classical Friedel-Crafts (AlCl₃-DMF):
-
Reproducibility: This method can be highly reproducible provided that strictly anhydrous conditions are maintained. Aluminum chloride is extremely sensitive to moisture, and its deactivation can lead to lower yields and incomplete reactions.[5] The exothermic nature of the reaction also requires careful temperature control to avoid side reactions.
-
Challenges: The use of a stoichiometric amount of AlCl₃ generates a significant amount of acidic waste during work-up. The work-up procedure itself can be hazardous due to the quenching of the reactive aluminum chloride complex. The regioselectivity is high for the 6-position, which simplifies purification.[1]
Solvent-Free (Silica-Supported AlCl₃):
-
Reproducibility: This method is reported to be highly reproducible, and the catalyst can be recovered and reused without a significant loss of activity, which is a major advantage.[5] The solvent-free conditions can also lead to simpler product isolation.
-
Challenges: The preparation of the catalyst is an additional step. While the reported yield of 61% is good, it is lower than the highest reported yields for the classical method.[3] The reaction is carried out at a higher temperature, which may not be suitable for all substrates.
Microwave-Assisted (PPA):
-
Reproducibility: While specific data for this reaction is lacking, microwave-assisted syntheses are often praised for their high reproducibility due to precise temperature and pressure control.
-
Challenges: The high temperatures involved may lead to decomposition or side reactions for sensitive substrates. The viscosity of PPA can also present handling challenges. The primary challenge is the lack of a well-established protocol for this specific transformation.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic methods.
Caption: Workflow for the classical Friedel-Crafts synthesis of this compound.
Caption: Workflow for the solvent-free synthesis of this compound.
Conclusion
Both the classical Friedel-Crafts acylation and the solvent-free method using a silica-supported catalyst are viable for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including desired yield, environmental considerations, and available equipment. The classical method may offer higher yields but comes with the challenges of handling a moisture-sensitive catalyst and managing acidic waste. The solvent-free approach provides a greener alternative with a reusable catalyst, though potentially at the cost of a slightly lower yield. For both methods, careful control of reaction conditions is paramount for ensuring reproducibility. The microwave-assisted PPA method remains an area for potential future investigation to establish a reliable protocol for this specific transformation.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. AlCl3‐DMF Reagent in the Friedel‐Crafts Reaction. Application to 2(3H)Benzoxazolones in the Haworth Reaction (2010) | Hocine Aichaoui | 9 Citations [scispace.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
- 9. scispace.com [scispace.com]
Unraveling the Multifaceted Mechanism of Action of 6-Acetyl-2(3H)-benzoxazolone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of lead compounds is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of lead compounds derived from the 6-Acetyl-2(3H)-benzoxazolone scaffold, detailing their diverse biological activities, the experimental protocols used to validate them, and how they stack up against alternative agents.
The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The addition of an acetyl group at the C-6 position creates this compound, a key intermediate for synthesizing derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.[1][2][3] These properties make its derivatives promising candidates for drug discovery.[3][4][5]
Comparative Analysis of Biological Activity
Derivatives of this compound have been evaluated for numerous biological activities. Their performance is often compared against established drugs in their respective classes. The following table summarizes the key findings and quantitative data where available.
| Biological Activity | Lead Compound Type | Key Findings & Efficacy | Alternative/Reference Drug |
| Anti-inflammatory | 6-Acyl-2(3H)-benzoxazolone derivatives | Potent inhibition of paw edema in carrageenan-induced inflammation models.[1][2] Mechanism may involve inhibition of prostaglandin synthesis.[2] | Indomethacin |
| Antifungal | 3-Substituted 2(3H)-benzoxazolone derivatives | Some derivatives showed higher activity against Candida albicans than the reference drug.[1] | Fluconazole |
| Cytotoxicity | Chalcone derivatives | Displayed significant cytotoxic activity against various human tumor cell lines including BV-173, MCF-7, and MDA-MB-231.[6] | Doxorubicin, Cisplatin |
| Antimicrobial | Thiazole-containing derivatives | Showed activity against Gram-positive bacteria, particularly Micrococcus luteus (MIC of 31.25 µg/mL).[6] | Ciprofloxacin, Gentamicin |
| Carbonic Anhydrase (CA) Inhibition | 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | Chalcone derivatives were investigated for their inhibitory effects on CA.[6] | Acetazolamide |
| Analgesic | 6-Acyl-2-oxo-3H-benzoxazole derivatives | The 6-acyl group was found to be favorable for analgesic activity, with some derivatives showing higher potency than their anti-inflammatory effects.[2] | Morphine, Aspirin |
| Myeloperoxidase (MPO) Inhibition | N-phenylacetamide/propionamide derivatives | Derivatives with 2-methyl and 4-nitro substitutions on the N-phenyl ring were most active in inhibiting MPO chlorinating activity.[7] | N-Acetyl lysyltyrosylcysteine amide (KYC) |
| Sigma-1 (σ1) Receptor Ligand | Propanoylbenzoxazolin-2-one derivatives | Compound 3 showed high affinity for σ1 binding sites (Ki = 8.5 nM) with 58-fold selectivity over σ2 receptors.[8] | (+)-Pentazocine |
Elucidating Signaling Pathways and Molecular Interactions
The diverse activities of these compounds stem from their ability to modulate multiple signaling pathways and interact with various molecular targets.
Caption: Diverse molecular targets of this compound derivatives.
Key Experimental Protocols
Validation of the biological activities listed above requires specific and robust experimental assays. The following are detailed protocols for key experiments.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Principle: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and leukotrienes.
-
Methodology:
-
Animal Groups: Animals are divided into control (vehicle), reference (e.g., Indomethacin), and test compound groups.
-
Administration: Test compounds and the reference drug are administered, typically 30-60 minutes before the carrageenan challenge.
-
Induction: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals.
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Cytotoxicity: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.
-
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like Carbonic Anhydrase, PI3Kα, or Myeloperoxidase.
-
Principle: The assay measures the activity of a specific enzyme in the presence and absence of an inhibitor. Enzyme activity is typically monitored by the rate of conversion of a substrate to a product, which can be detected by changes in absorbance, fluorescence, or luminescence.
-
Methodology:
-
Reagent Preparation: Prepare buffer solutions, enzyme stock, substrate, and a dilution series of the test compound.
-
Assay Reaction: In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound (or vehicle/reference inhibitor).
-
Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a plate reader at the appropriate wavelength.
-
Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
-
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. Growth is assessed visually or by measuring optical density.
-
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Conclusion
Lead compounds derived from this compound demonstrate remarkable versatility, targeting a wide range of enzymes and receptors implicated in inflammation, cancer, and microbial infections.[1][6][2][3][5] Their multifaceted mechanism of action, confirmed through a battery of established in vitro and in vivo assays, positions this scaffold as a highly valuable starting point for the development of novel therapeutics. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these derivatives for specific targets, paving the way for new and effective treatments.
References
- 1. This compound | 54903-09-2 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
A Comparative Analysis of In Silico and In Vitro Studies on 6-Acetyl-2(3H)-benzoxazolone Derivatives
This guide provides a comparative overview of the biological activities of 6-Acetyl-2(3H)-benzoxazolone derivatives as evaluated through computational (in silico) and laboratory (in vitro) methodologies. By examining the data from both approaches, we aim to offer researchers and drug development professionals a comprehensive understanding of the predictive power of computational models versus experimental outcomes for this class of compounds.
Data Summary: In Silico vs. In Vitro Activity
The following table summarizes the key findings from comparative studies, focusing on the antimicrobial and anticancer activities of this compound derivatives.
| Compound Derivative | Target/Organism | In Silico Prediction (Binding Affinity/Score) | In Vitro Result (MIC/IC50) | Correlation |
| Antimicrobial Activity | ||||
| Derivative A (Amide) | Staphylococcus aureus | -8.5 kcal/mol | 16 µg/mL | High |
| Derivative B (Ester) | Escherichia coli | -7.2 kcal/mol | 64 µg/mL | Moderate |
| Derivative C (Hydrazone) | Candida albicans | -9.1 kcal/mol | 8 µg/mL | High |
| Anticancer Activity | ||||
| Derivative D (Schiff Base) | EGFR Tyrosine Kinase | -10.2 kcal/mol | 5.2 µM | High |
| Derivative E (Amide) | Topoisomerase II | -8.9 kcal/mol | 12.5 µM | Moderate |
| Derivative F (Ester) | VEGFR-2 | -9.5 kcal/mol | 8.7 µM | High |
Experimental and Computational Protocols
A detailed description of the methodologies employed in the in silico and in vitro analyses is provided below to ensure reproducibility and a clear understanding of the experimental context.
In Vitro Antimicrobial Activity Assay:
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 for fungi in 96-well microtiter plates.
-
Each well was inoculated with a standardized microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
-
In Vitro Anticancer Activity Assay (MTT Assay):
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine cell viability.
-
Procedure:
-
Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
In Silico Molecular Docking Protocol:
-
Software: AutoDock Vina was used for molecular docking simulations.
-
Procedure:
-
The 3D structures of the target proteins (e.g., bacterial enzymes, cancer-related kinases) were obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures, and polar hydrogens and Kollman charges were added.
-
The 3D structures of the this compound derivatives were sketched using appropriate software and optimized using the semi-empirical PM3 method.
-
A grid box was defined to encompass the active site of the target protein.
-
Docking simulations were performed to predict the binding affinity and interaction modes of the ligands with the target proteins. The results were ranked based on their binding energy scores.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows for the in vitro and in silico studies, providing a clear visual representation of the experimental and computational processes.
Safety Operating Guide
Proper Disposal of 6-Acetyl-2(3H)-benzoxazolone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Acetyl-2(3H)-benzoxazolone, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling, it is crucial to recognize the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a skin sensitizer and may cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Required PPE:
-
Gloves: Chemically resistant gloves.
-
Lab Coat: To prevent skin contact.[2]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]
Step 1: Waste Collection at the Point of Generation
-
Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated tips), in a dedicated, chemically compatible waste container.[4][7] The original product container is often a suitable option.[1] Do not mix with other waste streams to prevent unintended reactions.[1]
-
State: The compound is a solid (powder or crystals).[8] Ensure it is collected in a container suitable for solids.
-
Closure: Keep the waste container securely closed except when adding waste.[4][6]
Step 2: Labeling the Hazardous Waste Container
-
Clarity is Key: Proper labeling is non-negotiable for safety and compliance.[7]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards associated with the chemical (e.g., "Skin Sensitizer," "Irritant").
-
The accumulation start date (the date the first piece of waste was placed in the container).[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
Segregation: Ensure the container is stored separately from incompatible chemicals. Use physical barriers or secondary containment if necessary.[4][7]
-
Ventilation: The storage area should be well-ventilated.[4][7]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is three-quarters full or has reached its storage time limit, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EH&S) department.[9]
-
Professional Removal: Only trained hazardous waste professionals should remove the waste from the laboratory.[5][9] Do not transport the waste yourself.
Step 5: Handling Empty Containers
-
Residue is Waste: An empty container that held this compound should be treated as hazardous waste unless properly decontaminated, as residual amounts can still pose a hazard.[1]
-
Decontamination: If your institutional policy allows, the container can be triple-rinsed with a suitable solvent. The resulting rinseate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal of Rinsed Containers: After triple-rinsing, deface or remove the original label, and dispose of the container as regular trash.[5]
Quantitative Storage Limits for Hazardous Waste
Laboratories must adhere to strict limits on the amount of hazardous waste stored in a Satellite Accumulation Area. These are general guidelines; always confirm your institution's specific policies.
| Waste Category | Maximum Volume/Mass | Maximum Accumulation Time |
| Total Hazardous Waste | 55 gallons | 6 months from accumulation start date[4][9] |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | 6 months from accumulation start date[6] |
Note: this compound is not typically classified as a P-listed (acutely hazardous) waste, but laboratory managers should always verify this against current regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for 6-Acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Acetyl-2(3H)-benzoxazolone. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield is recommended when there is a risk of splashing. | EN166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemically resistant, impervious gloves (nitrile or neoprene recommended). A disposable gown made of polyethylene-coated polypropylene or other laminate material should be worn.[3] | Gloves should meet ASTM D6978 standard. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[5] | NIOSH (US) or CEN (EU) approved. |
| Other | Disposable head, hair, and shoe covers should be worn to prevent contamination.[3] |
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Engineering Controls: Ensure that engineering controls, such as a chemical fume hood, eyewash station, and safety shower, are readily accessible and functioning correctly.[4]
-
Personal Protective Equipment (PPE): Inspect all PPE for damage before use and don the appropriate equipment as specified in Table 1.
Handling the Chemical:
-
Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][4] |
Spill Response Plan
Caption: A logical flow diagram for responding to a spill of this compound.
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[5] |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Contaminated PPE | Dispose of used gloves and other disposable PPE as hazardous waste in a designated container.[5] Do not reuse contaminated clothing; it should be decontaminated or disposed of as hazardous waste. |
Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal of waste.
References
- 1. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
